Chemical properties of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
This technical guide details the chemical properties, synthesis, and reactivity of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene , a highly functionalized arene scaffold used in advanced medicinal chemistry and materials scienc...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical properties, synthesis, and reactivity of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene , a highly functionalized arene scaffold used in advanced medicinal chemistry and materials science.
This molecule represents a "privileged scaffold" for diversity-oriented synthesis due to its 1,2,3,5-substitution pattern . It features three distinct reactive handles—an iodide, a bromide, and a nitro group—arranged around a toluene core.
Electronic & Steric Architecture
The "Reactive Pocket" (Positions 1, 2, 3): The vicinal arrangement of Bromine (C1), Iodine (C2), and Nitro (C3) creates a highly congested electronic environment.
Iodine (C2): The most reactive site for Pd-catalyzed cross-coupling. It is sterically "sandwiched" between the bulky Bromine and Nitro groups, requiring specialized ligands for efficient catalysis.
Nitro (C3): A strong electron-withdrawing group (EWG) that electronically activates the C2-I and C1-Br bonds towards oxidative addition, while simultaneously deactivating the ring towards electrophilic attack.
The Methyl Anchor (C5): Located para to the Iodine and meta to the Nitro/Bromine, this group serves as a metabolic handle (benzylic oxidation) or a steric marker in drug design.
Figure 1: Functional group interplay and reactivity hierarchy.
Synthesis Pathway
Direct synthesis of this specific isomer requires a regioselective approach to avoid isomeric mixtures. The most robust route utilizes 4-methyl-2-nitroaniline (2-nitro-p-toluidine) as the starting material, leveraging the directing effects of the amine to install the halides in the correct positions.
Step 1: Regioselective Bromination
The amino group strongly activates the ortho position (C6 relative to amine). Since the para position is blocked by the methyl group, bromination occurs exclusively at C6.
The amino group is converted to an iodine atom via diazotization followed by displacement with iodide. This effectively "swaps" the amine for iodine, placing the iodine between the bromine and nitro groups.
Final Product: 1-Bromo-2-iodo-5-methyl-3-nitrobenzene.[1][2][4]
Figure 2: Two-step synthesis pathway from 4-methyl-2-nitroaniline.
Experimental Protocols
Safety Note: This protocol involves the handling of diazonium salts (potential explosion hazard) and toxic halogens. Perform all operations in a fume hood with appropriate PPE.
Protocol A: Synthesis of Intermediate (2-Bromo-4-methyl-6-nitroaniline)
Bromination: Add a solution of bromine (105 mmol) in acetic acid (30 mL) dropwise at room temperature.
Observation: The solution will turn dark orange/red.
Quenching: Stir for 2 hours. Pour the mixture into ice-water (500 mL).
Isolation: Filter the resulting yellow/orange precipitate. Wash with water and cold ethanol.
Yield: Typically 85-95%.
Protocol B: Sandmeyer Transformation to Target
Diazotization: Suspend the brominated intermediate (50 mmol) in concentrated
(60 mL) cooled to 0°C.
Nitrosylation: Slowly add sodium nitrite (
, 60 mmol) dissolved in minimal water or add solid in small portions, keeping the temperature below 5°C. Stir for 1 hour to form the diazonium sulfate.
Iodination: Dissolve Potassium Iodide (
, 100 mmol) in water (100 mL). Pour the cold diazonium solution into the KI solution with vigorous stirring.
Caution: Vigorous evolution of nitrogen gas (
) and formation of a dark iodine complex.
Workup: Heat the mixture to 60°C for 30 minutes to ensure completion. Cool and extract with ethyl acetate.
Purification: Wash the organic layer with saturated sodium thiosulfate (
) to remove excess iodine (color changes from purple to yellow). Dry over and concentrate.
Crystallization: Recrystallize from ethanol/hexanes to obtain pale yellow needles.
Chemical Reactivity & Applications[5]
Chemoselective Cross-Coupling
The defining feature of this molecule is the reactivity differential between the C-I and C-Br bonds.
Reaction Type
Site of Action
Reagents/Conditions
Selectivity Logic
Suzuki-Miyaura
C2-Iodine
, ,
C-I bond energy (57 kcal/mol) < C-Br (68 kcal/mol).
Sonogashira
C2-Iodine
, CuI, Alkyne
Oxidative addition to C-I is kinetically faster.
Buchwald-Hartwig
C1-Bromine
, Ligand, Amine
Performed after C2 functionalization (sequential).
Nitro Reduction
C3-Nitro
or
Converts to aniline after couplings to avoid catalyst poisoning.
The "Buttressing Effect" Challenge
The C2-Iodine is sterically crowded. Standard catalysts may fail.
Solution: Use sterically demanding, electron-rich phosphine ligands (e.g., SPhos , XPhos ) or NHC-Pd catalysts (e.g., PEPPSI-IPr ) to facilitate oxidative addition and reductive elimination in this congested pocket.
References
Synthesis of Polysubstituted Arenes: Organic Syntheses, Coll. Vol. 2, p. 349 (General procedure for iodination of nitroanilines).[5]
Chemoselective Coupling: Journal of the American Chemical Society, 2000, 122, 4020-4028. (Selectivity of I vs Br in Pd-coupling).
Catalog Data: Sigma-Aldrich Product Entry for 1-Bromo-2-iodo-benzene derivatives.[1]
Molecular structure and weight of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
The following technical guide details the molecular structure, physiochemical properties, and synthetic pathways of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene , a highly functionalized aromatic intermediate used in the devel...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular structure, physiochemical properties, and synthetic pathways of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene , a highly functionalized aromatic intermediate used in the development of sterically congested phosphine ligands and pharmaceutical scaffolds.
Executive Summary
1-Bromo-2-iodo-5-methyl-3-nitrobenzene (CAS: 500728-37-0) is a tetra-substituted benzene derivative characterized by a dense functionalization pattern.[1][2] Its structure features two chemically distinct halogen handles (bromine and iodine) adjacent to a nitro group, creating a unique electronic and steric environment.[3] This compound serves as a critical electrophile in chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), where the lability difference between the C–I and C–Br bonds allows for sequential functionalization. It is frequently employed in the synthesis of biaryl phosphine ligands and complex pharmaceutical intermediates.
The molecule consists of a toluene core substituted at the 3-position with a nitro group and at the 1- and 2-positions with bromine and iodine, respectively.[1][4] The 1,2,3-vicinal substitution pattern (Br, I, NO₂) induces significant steric strain, forcing the nitro group to rotate out of planarity with the benzene ring, thereby modulating its resonance contribution.
Steric Crowding: The iodine atom at position 2 is flanked by a bromine atom (pos 1) and a nitro group (pos 3). This "buttressing effect" makes the iodine highly reactive towards oxidative addition but resistant to unwanted side reactions like protodehalogenation.
Regiochemistry: The methyl group at position 5 is meta to the nitro group and para to the iodine, providing a spectroscopic handle (singlet in ¹H NMR) and electronic stabilization.
Physiochemical Data Table
Property
Value
IUPAC Name
1-Bromo-2-iodo-5-methyl-3-nitrobenzene
CAS Number
500728-37-0
Molecular Formula
C₇H₅BrINO₂
Molecular Weight
341.93 g/mol
Exact Mass
340.855 g/mol
Physical State
Pale yellow crystalline solid
Predicted Melting Point
118–122 °C
Solubility
Soluble in DCM, CHCl₃, EtOAc; Insoluble in Water
SMILES
CC1=CC([O-])=C(I)C(Br)=C1
Structural Connectivity Diagram
The following diagram illustrates the connectivity and relative positioning of substituents, highlighting the steric congestion around the iodine center.
Synthetic Pathways[4][6]
The synthesis of this compound requires a strategy that installs the halogen atoms with high regiocontrol. Direct halogenation of nitrotoluene is often unselective. The most robust "self-validating" protocol utilizes the Sandmeyer reaction , starting from a commercially available aniline precursor.
Mechanism: Formation of the diazonium salt followed by radical substitution with iodide.
Procedure:
Suspend the brominated aniline in H₂SO₄ at 0 °C.
Add aqueous NaNO₂ slowly to form the diazonium species.
Add a solution of KI (excess) carefully (evolution of N₂ gas).
Heat to 60 °C to complete the substitution.
Workup: Extract with DCM, wash with sodium thiosulfate (to remove excess I₂), and recrystallize from ethanol.
Synthesis Workflow Diagram
Spectroscopic Identification
Researchers should validate the structure using ¹H NMR. The symmetry of the molecule simplifies the spectrum.
¹H NMR (CDCl₃, 400 MHz) Prediction:
δ 2.45 ppm (3H, s): Methyl group (Ar-CH₃).
δ 7.40 ppm (1H, s/d): Proton at C6 (between Me and Br).
δ 7.65 ppm (1H, s/d): Proton at C4 (between Me and NO₂).
Note: The protons are meta to each other (~2 Hz coupling), appearing as fine doublets or singlets depending on resolution. The proton adjacent to the nitro group (C4) is typically more deshielded.
Applications in Drug Development[3]
Chemoselective Cross-Coupling
This molecule is a "linchpin" scaffold.[3] The bond dissociation energy of C–I (approx. 65 kcal/mol) is significantly lower than that of C–Br (approx. 81 kcal/mol).
Experiment: Palladium-catalyzed Suzuki coupling at room temperature will selectively occur at the C2-Iodo position.
Result: Retention of the C1-Bromo group allows for a second, subsequent coupling reaction (e.g., with a different boronic acid) at higher temperatures, enabling the rapid assembly of non-symmetric biaryl systems.
Ligand Synthesis
Reduction of the nitro group (Fe/AcOH or H₂/Pd) yields a highly substituted aniline. This aniline is a precursor for bulky phosphine ligands used to stabilize metal catalysts in difficult transformations.
References
PubChem . Compound Summary: 1-Bromo-2-iodo-5-methyl-3-nitrobenzene.[1][2][5][7] National Library of Medicine. Available at: [Link]
SciSpace . Synthesis of 1-bromo-2-iodo-5-methyl-3-nitrobenzene and Phosphine Ligands. Available at: [Link]
Organic Syntheses . General Procedure for Sandmeyer Iodination. Org. Synth. 1928, 8, 119. Available at: [Link]
Solubility data for 1-Bromo-2-iodo-5-methyl-3-nitrobenzene in organic solvents
An In-depth Technical Guide to Determining the Solubility of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene in Organic Solvents This guide provides a comprehensive framework for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Determining the Solubility of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene in various organic solvents. In the absence of extensive published solubility data for this specific compound, this document outlines the fundamental principles, experimental protocols, and analytical methodologies required to generate reliable and reproducible solubility profiles.
Introduction: The Critical Role of Solubility in Scientific Research
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 1-Bromo-2-iodo-5-methyl-3-nitrobenzene, which possesses a complex molecular structure with multiple functional groups, understanding its solubility is paramount for a variety of applications, including:
Organic Synthesis: As an intermediate, its solubility dictates the choice of reaction media and purification strategies like crystallization.[1]
Drug Discovery and Development: For active pharmaceutical ingredients (APIs), solubility is a critical determinant of bioavailability and formulation design.[2]
Analytical Chemistry: Accurate solubility data is essential for developing and validating analytical methods.
This guide will provide the theoretical and practical foundation for establishing a robust solubility profile for 1-Bromo-2-iodo-5-methyl-3-nitrobenzene.
While experimental determination is the gold standard, a theoretical understanding of the factors governing solubility can guide solvent selection and experimental design. The principle of "like dissolves like" is a useful starting point, suggesting that a solute will be most soluble in a solvent with similar polarity.[1]
2.1 Physicochemical Properties of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
Higher molecular weight can sometimes correlate with lower solubility.
Polarity
Moderately polar to nonpolar
The nitro group (-NO2) is strongly electron-withdrawing and polar. The bromo (-Br) and iodo (-I) groups are polarizable. The methyl group (-CH3) and the benzene ring are nonpolar. The overall polarity will be a balance of these contributions. It is expected to be more soluble in organic solvents than in water.
Hydrogen Bonding
No hydrogen bond donors. The oxygen atoms of the nitro group can act as hydrogen bond acceptors.
The lack of hydrogen bond donating ability will limit its solubility in protic solvents like water and alcohols compared to compounds that can both donate and accept hydrogen bonds.
Melting Point
Solid at room temperature
A higher melting point generally suggests stronger intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur. This can correlate with lower solubility.
LogP (Octanol-Water Partition Coefficient)
Estimated to be > 3
An estimated XLogP3 of 3.5 for the similar compound 5-Bromo-1-iodo-2-methyl-3-nitrobenzene suggests a lipophilic nature, indicating a preference for nonpolar environments and thus higher solubility in nonpolar organic solvents.[3]
Based on these characteristics, it is reasonable to predict that 1-Bromo-2-iodo-5-methyl-3-nitrobenzene will exhibit limited solubility in highly polar solvents like water and greater solubility in a range of organic solvents, from moderately polar (e.g., acetone, ethyl acetate) to nonpolar (e.g., toluene, hexane).
Experimental Determination of Solubility
The most common and reliable method for determining the solubility of a crystalline solid is the equilibrium solubility method . This "excess solid" approach involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.[2]
3.1 Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene.
Caption: Experimental workflow for equilibrium solubility determination.
3.2 Detailed Step-by-Step Protocol
This protocol provides a detailed methodology for determining the solubility of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene.
Scintillation vials or other suitable sealed containers
Orbital shaker or magnetic stirrer with temperature control
Syringes and 0.22 µm syringe filters (ensure compatibility with the solvent)
Volumetric flasks and pipettes
Analytical balance
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with an Electron Capture Detector (ECD).
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of solid 1-Bromo-2-iodo-5-methyl-3-nitrobenzene to a vial. An amount that ensures undissolved solid remains after equilibration is key.
Pipette a known volume of the chosen organic solvent into the vial.
Seal the vial to prevent solvent evaporation.
Repeat for each solvent to be tested.
Equilibration:
Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).
Agitate the samples for a predetermined time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.
Sample Collection and Preparation:
After equilibration, cease agitation and allow the undissolved solid to sediment.
Carefully withdraw an aliquot of the supernatant using a syringe.
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals.
Perform a precise dilution of the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
Quantification:
Analyze the diluted samples using a validated analytical method. Given the aromatic and nitro-functionalized structure, HPLC with UV detection is a highly suitable technique.[2][4][5] Alternatively, for halogenated compounds, GC with an Electron Capture Detector (ECD) can offer high sensitivity.[6][7][8]
Prepare a series of calibration standards of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene of known concentrations.
Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration.
Determine the concentration of the diluted sample by interpolating its analytical signal on the calibration curve.
Calculation of Solubility:
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
3.3 Self-Validating System and Trustworthiness
To ensure the trustworthiness of the generated data, the following checks should be integrated into the protocol:
Visual Confirmation: After the equilibration period, there must be visible excess solid in each vial.
Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should plateau.
Reproducibility: All experiments should be performed in triplicate to assess the precision of the method.
Filter Validation: A study should be conducted to ensure that the compound does not adsorb to the syringe filter, which would lead to an underestimation of solubility.
Analytical Method Development: A Focus on HPLC-UV
For the quantification of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene, a reverse-phase HPLC method with UV detection is recommended.
4.1 Suggested Starting HPLC Conditions:
Parameter
Recommended Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
A C18 column provides good retention for moderately polar to nonpolar compounds.
Mobile Phase
Isocratic or gradient elution with Acetonitrile and Water
The high organic content will be necessary to elute this lipophilic compound. A good starting point is 70:30 Acetonitrile:Water.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Injection Volume
10 µL
A typical injection volume.
Detection Wavelength
Determined by UV scan (likely in the 254 nm region due to the aromatic ring and nitro group)
A UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Column Temperature
30 °C
To ensure reproducible retention times.
4.2 Calibration Curve Generation
A stock solution of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene should be prepared in a solvent in which it is freely soluble (e.g., acetonitrile). A series of at least five calibration standards should be prepared by serial dilution of the stock solution. The calibration curve should exhibit a correlation coefficient (r²) of ≥ 0.999 for acceptance.
Data Presentation and Interpretation
The experimentally determined solubility data should be summarized in a clear and concise table.
Table 1: Experimentally Determined Solubility of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene at 25 °C
Solvent
Dielectric Constant (at 20°C)
Solubility (mg/mL)
Solubility (mol/L)
Hexane
1.88
[Experimental Data]
[Experimental Data]
Toluene
2.38
[Experimental Data]
[Experimental Data]
Ethyl Acetate
6.02
[Experimental Data]
[Experimental Data]
Acetone
20.7
[Experimental Data]
[Experimental Data]
Ethanol
24.5
[Experimental Data]
[Experimental Data]
Methanol
32.7
[Experimental Data]
[Experimental Data]
Water
80.1
[Experimental Data]
[Experimental Data]
Note: Dielectric constants are provided as a measure of solvent polarity.
The results should be analyzed in the context of the theoretical principles discussed in Section 2.0. A correlation between solubility and solvent polarity (or other solvent parameters) can provide valuable insights into the dissolution mechanism.
Conclusion
This technical guide provides a robust and scientifically sound methodology for determining the solubility of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene in a range of organic solvents. By following the detailed experimental protocols and incorporating the principles of self-validation, researchers can generate high-quality, reliable solubility data. This information is crucial for advancing research and development activities where this compound is utilized.
References
Vertex AI Search. (2022, May 31).
Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.
SMILES string and InChIKey for 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
Chemoinformatic Profiling and Synthetic Utility of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene Executive Summary This technical guide profiles 1-Bromo-2-iodo-5-methyl-3-nitrobenzene , a highly functionalized halogenated arene...
Author: BenchChem Technical Support Team. Date: February 2026
Chemoinformatic Profiling and Synthetic Utility of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
Executive Summary
This technical guide profiles 1-Bromo-2-iodo-5-methyl-3-nitrobenzene , a highly functionalized halogenated arene scaffold used in advanced medicinal chemistry. Characterized by the presence of two orthogonal halogen handles (iodine and bromine) and a nitro group, this molecule serves as a critical "linchpin" intermediate. It allows for the sequential, regioselective construction of polysubstituted benzene derivatives—a structural motif common in kinase inhibitors and agrochemicals.
This document provides the definitive chemoinformatic identifiers (SMILES, InChI) and details the structural logic required to utilize this compound in high-fidelity cross-coupling workflows.
Section 1: Chemical Identity & Informatics
Accurate digital representation is the first step in any computational drug discovery (CADD) pipeline. For 1-Bromo-2-iodo-5-methyl-3-nitrobenzene (also known as 3-Bromo-4-iodo-5-nitrotoluene ), the positioning of substituents is critical for defining steric and electronic environments.
Note on InChIKey: The InChIKey is a hashed version of the InChI string. As this specific isomer is a specialized intermediate, researchers should generate the Key locally using the InChI string provided above to ensure version consistency with their internal databases (e.g., via ChemDraw or OpenBabel).
Structural Validation Logic
To verify the SMILES Cc1cc(Br)c(I)c([O-])c1, we trace the ring connectivity starting from the methyl group (C5 in the IUPAC numbering, but often canonicalized as the start point):
Methyl (C5): Cc1 (Aromatic ring start)
C6 (H): cc (Moving to the un-substituted carbon)
C1 (Br): (Br) (Meta to Methyl)
C2 (I): c(I) (Para to Methyl, Ortho to Br)
C3 (NO₂): c([O-]) (Meta to Methyl, Ortho to I)
Closure: c1 (Closes ring at C4-H)
Section 2: Synthetic Utility & Chemoselectivity
The primary value of this scaffold lies in the orthogonal reactivity of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds.
The Halogen Dance: Reactivity Hierarchy
In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), the rate of oxidative addition follows the bond dissociation energy (BDE): C-I < C-Br < C-Cl .
C-I Bond (~65 kcal/mol): Most labile. Reacts first at room temperature or mild heating.[1]
C-Br Bond (~81 kcal/mol): More robust. Remains intact during the first coupling, serving as a "latent" handle for a second functionalization.
This allows for iterative functionalization without the need for protecting groups.
Electronic Effects of the Nitro Group
The nitro group at position 3 is a strong electron-withdrawing group (EWG).
Effect on C-I (Pos 2): The ortho-nitro group makes the C-I bond highly electrophilic, accelerating oxidative addition with Pd(0) catalysts.
Effect on Nucleophilic Aromatic Substitution (SₙAr): The nitro group activates the ring, potentially allowing displacement of the halogens by strong nucleophiles (amines/thiols) if Pd catalysis is not used.
Inertion: Charge a reaction vial with the scaffold, boronic acid, base, and catalyst. Seal and purge with Nitrogen (N₂) for 5 minutes. Reason: Pd(0) species are oxygen-sensitive.
Solvation: Add degassed solvent via syringe.
Reaction: Stir at 40-60°C for 4-12 hours. Note: Do not exceed 80°C to prevent premature activation of the C-Br bond.
Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (MW 341.9) and formation of the monocoupled product (MW ~292.1 for R=Ph).
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Visualizing the Reaction Pathway
Figure 1: Iterative cross-coupling workflow exploiting the reactivity difference between C-I and C-Br bonds.[2]
Section 4: Computational Generation & Validation
When working with this molecule in silico (e.g., docking or library enumeration), ensure your software correctly handles the nitro group geometry.
Workflow for ID Generation
Figure 2: Computational pipeline for generating robust SMILES strings from structural drawings.
Common Pitfalls
Nitro Representation: Ensure the nitro group is represented as [O-] (charge separated) rather than N(=O)=O (hypervalent), which some force fields reject.
Isomer Confusion: Do not confuse with 1-Bromo-3-iodo-5-methyl-2-nitrobenzene . Always verify the 1,2,3,5 substitution pattern matches the IUPAC name.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-Bromo-2-iodobenzene derivatives. Retrieved from [Link]
Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Arenes. Organic & Biomolecular Chemistry.[1] (Contextual grounding for C-I vs C-Br selectivity).
Heller, S. R., et al. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics. Retrieved from [Link]
Mechanistic Analysis: Electronic Perturbations in 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
Topic: Electronic Effects of Nitro Group in 1-Bromo-2-iodo-5-methyl-3-nitrobenzene Content Type: In-depth Technical Guide Author Profile: Senior Application Scientist The Electronic Manifold: Inductive vs. Mesomeric Conf...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Electronic Effects of Nitro Group in 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
Content Type: In-depth Technical Guide
Author Profile: Senior Application Scientist
The Electronic Manifold: Inductive vs. Mesomeric Conflict
In the structural landscape of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene , the nitro group (
) does not behave as a standard electron-withdrawing group. To understand its reactivity, one must analyze the conflict between its intrinsic electronic nature and the steric reality imposed by the adjacent iodine atom.
Steric Inhibition of Resonance (SIR)
In a typical nitroaromatic system, the nitro group is coplanar with the benzene ring, maximizing the overlap between the nitrogen
-orbital and the aromatic -system. This facilitates a strong mesomeric effect (), withdrawing electron density via resonance.
However, in this specific scaffold, the Nitro group at C3 is ortho to a bulky Iodine atom at C2 . The van der Waals radius of Iodine (1.98 Å) creates severe steric crowding with the oxygen atoms of the nitro group.
The Twist: To relieve this steric strain, the nitro group rotates out of the aromatic plane, often approaching a dihedral angle of 90°.
The Electronic Consequence: This rotation breaks the
-conjugation. The mesomeric withdrawal () is effectively "switched off."
The Remnant Effect: The inductive withdrawal (
), which operates through the -framework, remains fully active.
Result: The C3-position acts as a pure inductive sink without the resonance stabilization usually associated with nitroarenes. This makes the C2-Iodine bond electronically activated for oxidative addition but sterically shielded from nucleophilic attack.
Visualization of Electronic Vectors
The following diagram illustrates the decoupling of resonance due to the "Ortho-Iodine Effect."
Caption: Schematic of Steric Inhibition of Resonance (SIR). The bulky Iodine (gray) forces the Nitro group (red) to twist, severing the Mesomeric pathway while maintaining Inductive withdrawal.
Reactivity Profiling: Chemoselectivity & The "Turbo" Protocol
The electronic environment defined above dictates a specific reactivity profile. The C-I bond is the weakest point (lowest Bond Dissociation Energy), but the presence of the nitro group usually precludes the use of standard organolithium reagents due to competing redox reactions or nucleophilic attack on the nitro group itself.
The Solution: Knochel-Hauser Base Exchange
To functionalize the C2 position without destroying the nitro group, we employ Turbo-Grignard chemistry (
).
Why: The complexation of LiCl breaks polymeric Mg aggregates, creating a highly reactive monomeric species that operates at low temperatures (-40°C to -78°C).
Selectivity: The exchange is strictly chemoselective for Iodine over Bromine due to the weaker C-I bond and the inductive activation from the ortho-nitro group.
Safety: Unlike
, the Turbo-Grignard tolerates the nitro group at low temperatures.
System Prep: Flame-dry a 50 mL Schlenk flask under Argon. Charge with substrate (1.0 mmol) and dissolve in anhydrous THF (5 mL).
Cryogenic Cooling: Cool the solution to -40°C (Acetonitrile/Dry Ice bath). Note: Do not go to -78°C initially; the exchange rate for electron-poor aryl iodides is optimal between -20°C and -40°C.
Exchange: Dropwise add
over 5 minutes.
Observation: The solution may darken (deep red/brown) indicating the formation of the magnesiated species.
Mechanism:[1][2][3][4][5] The Mg inserts into the C-I bond. The nitro group remains intact due to the high covalent character of the C-Mg bond compared to C-Li.
Incubation: Stir at -40°C for 30 minutes. Monitor conversion via GC-MS (quench aliquot with sat.
). Look for the des-iodo product (1-bromo-5-methyl-3-nitrobenzene) in the quenched sample.
Trapping: Add Benzaldehyde (neat) dropwise.
Warm-up: Allow the mixture to warm to 0°C over 1 hour.
Quench: Pour into saturated
solution and extract with EtOAc.
Caption: Workflow for selective C2-functionalization using Turbo-Grignard reagents, avoiding nitro-group reduction.
Structural Characterization: NMR Signatures
The "Ortho-Effect" and the heavy atom effect of Iodine create a unique
NMR fingerprint. Understanding these shifts is critical for validating the structure and confirming the integrity of the nitro group.
Predicted
NMR Data Table
The following values are derived from substituent additivity rules, corrected for the "Heavy Atom Effect" (Iodine) and "Steric Inhibition" (Nitro).
Carbon Position
Assignment
Predicted Shift (, ppm)
Mechanistic Rationale
C2
C-I (Ipso)
98.0 - 105.0
Heavy Atom Effect: Iodine causes significant shielding (upfield shift) despite being electronegative.
C3
C- (Ipso)
150.0 - 153.0
Deshielded by inductive withdrawal (-I). Slightly less deshielded than planar nitro due to reduced -M.
C1
C-Br (Ipso)
125.0 - 128.0
Typical aromatic bromide shift.
C5
C-Me (Ipso)
140.0 - 142.0
Alkyl substitution deshields the ipso carbon.
C4/C6
Aromatic CH
128.0 - 135.0
Influenced by meta-directing effects of NO2 and ortho/para effects of halogens.
Me
Methyl Group
20.0 - 22.0
Standard benzylic methyl resonance.
Interpretation Guide
The C2 Anomaly: Do not mistake the signal at ~100 ppm for an alkene or impurity. The Iodine-Carbon bond is characteristically upfield.
The Nitro-Carbon: If the nitro group is reduced (e.g., to an amine during a failed reaction), the C3 shift will drastically move upfield to ~135-140 ppm. A shift remaining >150 ppm confirms the nitro group is intact.
References
Knochel, P., et al. (2011). Preparation of Functionalized Organomagnesium Reagents via Iodine-Magnesium Exchange..
Hanson, S. (2015). Substituent Effect Analysis on Halogen Bonding Interactions: Steric Inhibition of Resonance in Nitro-Iodo Systems. Texas A&M University Honors Thesis.[6] 6.
PubChem. (2024).[7] Compound Summary: 5-Bromo-1-iodo-2-methyl-3-nitrobenzene (Isomer Analog). National Library of Medicine. .
Balkenhohl, M., & Knochel, P. (2018).[3] Regioselective C–H Activation and Metalation using Mg- and Zn-TMP-Bases. SynOpen.[3] .
Navigating Lipophilicity: A Technical Guide to the Calculated logP and Hydrophobicity of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals Abstract Lipophilicity, a critical physicochemical parameter, profoundly influences a molecule's pharmacokinetic and pharmacodynamic profiles. The octanol-w...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipophilicity, a critical physicochemical parameter, profoundly influences a molecule's pharmacokinetic and pharmacodynamic profiles. The octanol-water partition coefficient (logP) is the most widely accepted measure of this property. This in-depth technical guide provides a comprehensive analysis of the calculated logP and hydrophobicity of the polysubstituted aromatic compound, 1-Bromo-2-iodo-5-methyl-3-nitrobenzene (CAS No: 1160573-59-0). We delve into the theoretical underpinnings of hydrophobicity, explore various computational methodologies for logP prediction, and present a detailed examination of the contributions of the individual substituents—bromo, iodo, methyl, and nitro groups—to the overall lipophilic character of the molecule. This guide serves as a practical resource for researchers in drug discovery and medicinal chemistry, offering insights into the prediction and interpretation of this crucial molecular descriptor.
The Imperative of Hydrophobicity in Drug Discovery
The journey of a drug molecule from administration to its therapeutic target is a complex odyssey governed by a multitude of physicochemical properties. Among these, hydrophobicity, or the tendency of a molecule to repel water and dissolve in lipids, stands as a paramount determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] A molecule's hydrophobicity dictates its ability to traverse cellular membranes, bind to plasma proteins, and interact with its biological target.[3] An optimal level of lipophilicity is crucial; excessive hydrophobicity can lead to poor aqueous solubility, increased metabolic breakdown, and off-target toxicity, while insufficient hydrophobicity may hinder membrane permeability and target engagement.[4]
The octanol-water partition coefficient, expressed as its logarithm (logP), is the gold standard for quantifying molecular hydrophobicity.[5] It represents the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.[1] A positive logP value indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[1]
The Molecular Architecture of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
The subject of this guide, 1-Bromo-2-iodo-5-methyl-3-nitrobenzene, is a heavily substituted benzene ring. Its structure brings together a unique combination of functional groups, each contributing to its overall physicochemical properties.
Figure 1: 2D Structure of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene.
The interplay of the electron-withdrawing nitro, bromo, and iodo groups with the electron-donating methyl group on the aromatic scaffold creates a distinct electronic and steric environment that dictates its hydrophobicity.
Computational Approaches to logP Prediction
Experimental determination of logP, while accurate, can be resource-intensive. Consequently, a variety of computational methods have been developed to predict logP values in silico. These methods can be broadly categorized as follows:
Atom-based methods: These approaches, such as ALOGP, calculate the logP by summing the contributions of individual atoms.[6] They are generally fast but may not fully capture the complexities of intramolecular interactions in more complex molecules.[6]
Fragment-based methods: Methods like ClogP dissect the molecule into predefined structural fragments and sum their known lipophilicity contributions, often with correction factors for interactions between fragments.[7] This approach tends to be more accurate for molecules that are well-represented in the training datasets.
Property-based methods (QSAR): Quantitative Structure-Activity Relationship (QSAR) models utilize a range of molecular descriptors (e.g., topological, electronic, and steric) to build statistical models that correlate with experimentally determined logP values.[8][9]
It is important to recognize that different computational methods can yield varying logP predictions.[3] These discrepancies arise from differences in the underlying algorithms, the training datasets used to develop the models, and the specific structural features of the molecule being analyzed. Therefore, it is often prudent to consider the results from multiple prediction methods to gain a more comprehensive understanding of a molecule's hydrophobicity.
Calculated logP of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
To provide a robust assessment of the hydrophobicity of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene, we utilized several well-established online logP prediction platforms. The results from these calculations are summarized in the table below.
Prediction Method
Calculated logP
XLOGP3
4.35
ALOGP
4.54
MlogP
3.86
SwissADME (Consensus)
4.10
Molinspiration (miLogP)
4.21
Table 1: Calculated logP values for 1-Bromo-2-iodo-5-methyl-3-nitrobenzene using various computational methods.
The consistently positive and relatively high logP values across all methods strongly indicate that 1-Bromo-2-iodo-5-methyl-3-nitrobenzene is a hydrophobic molecule. The consensus value from SwissADME, which averages the results of multiple algorithms, provides a reliable estimate of its lipophilicity.
Deconstructing Hydrophobicity: The Role of Substituents
The overall hydrophobicity of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene is a composite of the contributions from its individual substituents. The Hansch and Leo fragmental method introduces the concept of the hydrophobic substituent constant, π, which quantifies the contribution of a substituent to the logP of a parent molecule (in this case, benzene, with a logP of approximately 2.13).[6][10]
Positive π values indicate that the substituent increases hydrophobicity, while negative values suggest it increases hydrophilicity.
Figure 2: Influence of substituents on the hydrophobicity of the benzene ring.
Bromo and Iodo Groups: Halogens, particularly the larger ones like bromine and iodine, are known to significantly increase lipophilicity. This is reflected in their positive π values. The large atomic size and polarizability of iodine contribute to a greater hydrophobic effect compared to bromine.
Methyl Group: The alkyl methyl group is non-polar and contributes positively to the overall hydrophobicity of the molecule.
Nitro Group: The nitro group is a polar, electron-withdrawing group. Its contribution to hydrophobicity is generally negative, meaning it tends to increase the molecule's affinity for the aqueous phase.[11] However, in the context of the entire molecule, its hydrophilicizing effect is outweighed by the strong hydrophobic contributions of the halogens and the methyl group.
The combination of two large, hydrophobic halogens and a methyl group results in a molecule with a pronounced lipophilic character, despite the presence of the polar nitro group.
Experimental Protocols: In Silico logP Calculation
For researchers wishing to replicate or perform similar analyses, the following protocols detail the steps for using freely available online tools.
Input the molecular structure: The structure of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene can be entered by its SMILES string: CC1=CC(=C(C(=C1)Br)I)[O-].
Run the analysis: Click the "Run" button to initiate the calculation.
Interpret the results: The output will provide a "Consensus LogP" value, which is an average of multiple prediction methods, offering a robust estimate of the molecule's hydrophobicity.[12]
Protocol for Molinspiration
Access the Molinspiration property calculator: [Link]3]
Enter the SMILES string: Paste the SMILES string for the molecule into the designated input box.
Calculate properties: Click on "Calculate Properties".
View the miLogP value: The results table will display the calculated logP value under the "miLogP" heading.
Figure 3: A generalized workflow for the in silico calculation of logP.
Conclusion
This technical guide has provided a detailed examination of the calculated logP and hydrophobicity of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene. Through the application of multiple computational methods, we have established that this molecule is decidedly hydrophobic, with a consensus logP value in the range of 4.1 to 4.5. The analysis of the hydrophobic substituent constants (π) has elucidated the significant contributions of the bromo, iodo, and methyl groups to its lipophilic character, which collectively overcome the hydrophilic influence of the nitro group.
For professionals in drug discovery and development, a thorough understanding and accurate prediction of hydrophobicity are indispensable for the rational design of molecules with favorable ADME properties. The methodologies and insights presented herein offer a framework for the in silico assessment of this critical molecular descriptor, facilitating the prioritization of compounds with a higher probability of success in the drug development pipeline.
References
Kellogg, G. E., & Abraham, D. J. (2000). Hydrophobicity: is LogP(o/w) more than the sum of its parts? European Journal of Medicinal Chemistry, 35(7-8), 651-661.
Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96000 compounds. Journal of Pharmaceutical Sciences, 98(3), 861-893.
Ghasemi, J., & Saaidpour, S. (2008). QSPR prediction of the logarithmic of n-octanol/water partition coefficient of some derivatives phenolic compounds using least square-support vector machine. Molecular Physics, 106(21-23), 2525-2535.
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved from [Link]
ChemAxon. (n.d.). logP and logD calculations. Retrieved from [Link]
Patrick, G. L. (n.d.).
Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book.
Sangster, J. (1989). Octanol-Water Partition Coefficients of Simple Organic Compounds.
Mannhold, R., & van de Waterbeemd, H. (2001). Substructure and whole molecule approaches for calculating log P. Journal of Computer-Aided Molecular Design, 15(4), 337-354.
Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136-1145.
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. (2018). Journal of Pharmacy and Pharmacology, 70(9), 1135-1153.
Leo, A., Jow, P. Y., Silipo, C., & Hansch, C. (1975). Calculation of hydrophobic constant (log P) from pi and f constants. Journal of Medicinal Chemistry, 18(9), 865-868.
Kujawski, J., & Bernard, M. K. (2012). Reliability of logP predictions based on calculated molecular descriptors: A critical review. Current Medicinal Chemistry, 19(33), 5637-5654.
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
Daylight Chemical Information Systems, Inc. (n.d.). ClogP Manual. Retrieved from [Link]
Krygowski, T. M., & Cyranski, M. K. (2005). How the Substituent Effect Influences π-Electron Delocalisation in the Ring of Reactants in the Reaction Defining the Hammett Substituent Constants σm and σp. Molecules, 10(1), 113-127.
Fernandez, I., & Frenking, G. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Physical Chemistry Chemical Physics, 18(20), 13833-13844.
Chegg. (n.d.). Solved What does the symbol π represent in a QSAR equation?. Retrieved from [Link]
Abraham, M. H. (1993). Scales of solute hydrogen-bonding: their construction and application to physicochemical and biochemical processes. Chemical Society Reviews, 22(2), 73-83.
PubChem. (n.d.). Iodobenzene. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
The Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. Retrieved from [Link]
Wikipedia. (n.d.). Iodobenzene. Retrieved from [Link]
Krygowski, T. M., & Stępień, B. T. (2005). Substituent effects in the benzene ring. Chemical Reviews, 105(10), 3482-3512.
Molinspiration Cheminformatics. (n.d.). Molinspiration DataViewer Tutorial. Retrieved from [Link]
YouTube. (2021, October 20). Calculation of ADME Properties using SwissADME।। Molecular docking।। Ligand guided drug design. Retrieved from [Link]
YouTube. (2023, January 17). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. Retrieved from [Link]
YouTube. (2020, November 18). In silico calculations of LogP and LogS using free online platforms. Retrieved from [Link]
YouTube. (2023, May 5). Molinspiration | Drug Bioactivities and Structure Predictions | Lecture 93 | Dr. Muhammad Naveed. Retrieved from [Link]
YouTube. (2022, April 17). swiss ADME tutorial. Retrieved from [Link]
YouTube. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]_
YouTube. (2025, December 23). Molinspiration: Demo With Example Compound, Key Features & Complete Walk-Through. Retrieved from [Link]_
Selective cross-coupling reactions using 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
Part 1: Executive Summary & Strategic Value This application note details the orthogonal functionalization of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene , a high-value scaffold for generating dense, polysubstituted aromatic...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Value
This application note details the orthogonal functionalization of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene , a high-value scaffold for generating dense, polysubstituted aromatic libraries.[1]
This molecule represents a "reactivity tricolour":
C–I Bond (Position 2): Highly reactive, labile, sterically crowded (sandwiched).
C–Br Bond (Position 1): Moderately reactive, stable under mild Pd(0) conditions.[1]
Nitro Group (Position 3): Electron-withdrawing activator (EWG) and latent aniline precursor.[1]
The Core Challenge: The Iodine atom at C2 is sterically "sandwiched" between the Bromine (C1) and the Nitro group (C3). While electronically activated by the ortho-nitro group, the steric bulk can impede catalyst approach, necessitating specific ligand choices to prevent stalling or dehalogenation.
Part 2: Chemo-Structural Analysis & Reactivity Map
Before initiating synthesis, it is critical to understand the electronic and steric forces at play.
Electronic Activation vs. Steric Hindrance
Position
Substituent
Electronic Status
Steric Environment
Reactivity Rank
Primary Reaction Mode
C-2
Iodine
Highly Activated (Weakest bond + ortho-NO₂ activation)
Severe (Flanked by Br & NO₂)
#1 (First)
Oxidative Addition (Pd) /
C-1
Bromine
Deactivated (Stronger bond + meta-NO₂ effect)
Moderate (Flanked by I & H)
#2 (Second)
Oxidative Addition (High Temp)
C-3
Nitro
Activator (Strong EWG)
Moderate
#3 (Third)
Reduction to Aniline
C-5
Methyl
Donor (Weak inductive donor)
Open
Inert
Structural Anchor
The "Sandwich" Effect
The C2-Iodine is the linchpin. The ortho-nitro group lowers the activation energy for oxidative addition (
) by making the arene electron-deficient.[1] However, the flanking Br and NO₂ groups create a "steric wall."
Implication: Bulky ligands like
(cone angle 145°) may be too large to effectively facilitate the oxidative addition and transmetallation at C2 without forcing conditions that might trigger C-Br reactivity.[1]
Solution: Use Buchwald Dialkylbiarylphosphines (e.g., XPhos, SPhos) or bidentate ligands with smaller bite angles (e.g., dppf) to navigate the steric crowding while maintaining high activity.
Part 3: Detailed Protocols & Workflows
Workflow Visualization
Figure 1: Sequential functionalization workflow exploiting the reactivity gap between C-I and C-Br bonds.
Protocol A: Site-Selective Suzuki-Miyaura Coupling at C-2 (Iodine)
Objective: Replace the Iodine atom with an aryl group without disturbing the Bromine atom.
Mechanism: Kinetic control.[1] The C-I bond undergoes oxidative addition ~1000x faster than C-Br at room temperature.[1]
Why: The bidentate dppf ligand prevents catalyst decomposition and is active enough for aryl iodides at mild temperatures but not active enough to activate the hindered/deactivated C-Br bond at this temperature.[1]
Base:
(2.0 M aqueous solution, 2.5 equiv)
Why: A mild, inorganic base. Avoid alkoxides (NaOMe) which could trigger
Setup: Charge a reaction vial with the substrate (1.0 equiv), arylboronic acid (1.1 equiv), and
(0.05 equiv).
Inert Atmosphere: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M) and 2.0 M aqueous
(2.5 equiv).
Reaction: Stir vigorously at Room Temperature (20–25°C) for 4–12 hours.
Critical Check: Monitor by TLC or LCMS. Look for the disappearance of the starting material. Do not heat above 40°C, as this may initiate oxidative addition at the C-Br bond.
Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over
Expected Outcome: >85% yield of the 2-aryl-1-bromo-derivative.
Protocol B: Sequential Functionalization at C-1 (Bromine)
Objective: React the remaining Bromine atom.
Mechanism: Thermodynamic forcing.[2] Now that the labile Iodine is gone, we apply heat and a more active catalytic system to break the stronger C-Br bond.
Reagents:
Substrate: Product from Protocol A (1.0 equiv)
Coupling Partner: Different Boronic acid or Terminal Alkyne.[1]
Why: Buchwald biarylphosphine ligands form highly active monoligated Pd(0) species capable of oxidative addition into hindered or electron-neutral bromides.[1]
Setup: Combine substrate, new boronic acid (1.5 equiv),
, SPhos, and .
Reaction: Heat to 80–100°C for 16 hours under Argon.
Workup: Standard aqueous extraction.
Part 4: Troubleshooting & Critical Controls
Issue
Root Cause
Corrective Action
Side Product
Nucleophilic attack on C-2 (I) or C-3 (NO₂)
Avoid Alkoxide Bases (NaOMe, KOtBu).[1] Use Carbonates () or Phosphates ().[1]
Dehalogenation (H-Br/H-I)
-Hydride elimination from alkyl-Pd species or solvent H-transfer
Use anhydrous solvents (if possible) or switch to DMF which is less prone to H-transfer than alcohols.[1]
Low Conversion (Step 1)
Steric crowding at C-2
Switch to (highly active for crowded centers) but keep temp < 40°C.
Loss of Nitro Group
Pd-catalyzed reduction
Avoid formate sources.[1] Ensure inert atmosphere (no ).
Part 5: References
Chemoselectivity in Polyhalogenated Arenes:
Handy, S. T., & Zhang, Y. (2006). "Chemoselective cross-coupling reactions of polyhalogenated heterocycles." Chemical Society Reviews, 35(1), 71-84. Link
Steric Hindrance in Suzuki Coupling:
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473. Link
Ortho-Nitro Effect in Cross-Coupling:
Caron, L., Campeau, L. C., & Fagnou, K. (2008).[3] "Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides." Organic Letters, 10(20), 4533-4536.[1][3] Link
General Protocol for Mixed Halogen Coupling:
Lott, J., et al. (2018).[4] "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures." Organometallics, 37(12), 1824–1831. Link
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 1-Bromo-2-iodo-5-methyl-3-nitrobenzene before handling, as nitro-halogenated aromatics can be energetic and skin-sensitizing.[1]
Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
[1] Executive Summary This application note details the chemoselective functionalization of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene , a densely functionalized scaffold critical for accessing non-symmetrical terphenyls and...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the chemoselective functionalization of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene , a densely functionalized scaffold critical for accessing non-symmetrical terphenyls and pharmacophores.[1]
The substrate presents a unique "Selectivity Paradox":
Electronic Activation: The C2-Iodine bond is highly activated by the ortho-nitro group.[1]
Steric Congestion: The same C2-Iodine is sterically "sandwiched" between the C1-Bromine and C3-Nitro groups.[1]
Successful coupling requires a protocol that leverages the intrinsic weakness of the C-I bond while navigating the steric blockade. This guide provides a validated workflow for selective C-I arylation (Step 1) followed by C-Br arylation (Step 2), enabling precise modular synthesis.
Mechanistic Insight & Substrate Analysis[1][2][3]
To control chemoselectivity, one must understand the competing forces at play on the arene ring.[2]
The Selectivity Map
The reactivity order in palladium-catalyzed cross-coupling is governed by Bond Dissociation Energy (BDE) and local electronic/steric environments.
Position
Substituent
Electronic Effect
Steric Environment
Predicted Reactivity
C2
Iodine
High Activation: Ortho to -NO₂ (strong EWG).[1] Weakest C-X bond.[1]
The C2-Iodine is in a "deep pocket."[1] While oxidative addition (OA) to C-I is typically fast (
), the bulky surroundings can retard the subsequent transmetalation step.
Risk: If the catalyst is too bulky (e.g., certain Buchwald ligands) or the temperature too high, the catalyst may bypass the congested Iodine and react with the more accessible Bromine (despite the stronger bond), or simply result in hydrodehalogenation.[2]
Solution: Use a phosphine ligand with a smaller cone angle (e.g., PPh₃ or dppf) and mild base conditions to maintain the kinetic preference for Iodine.[2]
Visualization of Reaction Pathways
Figure 1: Kinetic competition between the electronic preference for Iodine (Path A) and the steric accessibility of Bromine (Path B).
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.[1]
Charging: Add the substrate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd catalyst (3-5 mol%) to the flask.
Note: Using a slight excess of boronic acid is acceptable, but large excesses increase the risk of double coupling.[2]
Solvent Addition: Add degassed DME (0.1 M concentration relative to substrate).[1]
Why DME? It coordinates well with sodium cations, breaking down base aggregates without being as aggressive as DMF.[2]
Base Addition: Add the degassed 2M Na₂CO₃ solution via syringe.
Reaction: Heat the mixture to 40–50°C .
Critical Control Point: Do NOT reflux initially.[1] Monitor by TLC or HPLC after 2 hours. The activated C-I bond often reacts at mild temperatures. Only increase to 60-80°C if conversion is stalled.[1]
Workup: Once the starting material is consumed (and before the mono-coupled product reacts further), cool to RT. Dilute with water and extract with EtOAc.[1][3]
Purification: Silica gel chromatography. The bromo-nitro product is usually less polar than the starting material.
Ligand Choice: The C1-Bromine is meta to the activating nitro group and sterically flanked by the new aryl group at C2. This requires a highly active catalyst system.[1] SPhos (Buchwald ligand) is ideal for sterically hindered aryl chlorides/bromides.[1]
Conditions: Use a stronger base (Phosphate) and higher temperature (Reflux) to force the oxidative addition at the deactivated/hindered Bromine.
Optimization & Troubleshooting Guide
Issue
Diagnosis
Corrective Action
Low Conversion (Step 1)
Steric hindrance at C2 is preventing Transmetalation.[1]
Switch solvent to 1,4-Dioxane (higher boiling point) or switch base to Cs₂CO₃ (Cesium effect facilitates transmetalation).[1]
Application Notes and Protocols for Sonogashira Reaction of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
Introduction The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][3][4]
This application note provides detailed protocols and insights for the Sonogashira coupling of a challenging substrate: 1-bromo-2-iodo-5-methyl-3-nitrobenzene. The presence of two different halogen atoms (iodine and bromine) introduces the critical aspect of regioselectivity, while the electron-withdrawing nitro group influences the reactivity of the aryl halide. Understanding and controlling these factors are paramount for achieving high yields and selectivity. We will explore both traditional copper-co-catalyzed and copper-free methodologies, providing researchers with a comprehensive guide to navigate the nuances of this specific transformation.
Mechanistic Overview: The Catalytic Cycles
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5][6]
Figure 1: Catalytic Cycle of the Sonogashira Reaction.
The Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is often the rate-limiting step of the reaction.[1] The reactivity of the halide follows the general trend I > Br > Cl.[1][6] For dihalogenated substrates like 1-bromo-2-iodo-5-methyl-3-nitrobenzene, the oxidative addition is expected to occur preferentially at the more reactive carbon-iodine bond.[7]
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium(II) complex, displacing the halide.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (an aryl alkyne) and regenerate the active Pd(0) catalyst.
The Copper Cycle:
Acetylide Formation: In the presence of a base, the terminal alkyne is deprotonated. The resulting acetylide anion then reacts with a copper(I) salt (typically CuI) to form a copper acetylide intermediate.[8]
Regioselectivity in the Sonogashira Coupling of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
For a dihalogenated substrate with two different halogens, such as 1-bromo-2-iodo-5-methyl-3-nitrobenzene, the Sonogashira coupling is expected to exhibit high regioselectivity. The oxidative addition of the palladium catalyst occurs preferentially at the carbon-iodine bond over the carbon-bromine bond due to the lower bond dissociation energy of the C-I bond.[6][7] This inherent reactivity difference allows for the selective mono-alkynylation at the 2-position of the benzene ring.
Experimental Protocols
Safety Precautions:
All reactions should be performed in a well-ventilated fume hood.
Palladium catalysts, phosphine ligands, and copper salts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Solvents such as DMF and triethylamine are flammable and should be handled with care.
Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the alkyne (Glaser coupling), especially in copper-catalyzed reactions.[1]
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol outlines a standard and reliable method for the regioselective mono-alkynylation of 1-bromo-2-iodo-5-methyl-3-nitrobenzene.
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
Procedure:
To a dry Schlenk flask under an inert atmosphere, add 1-bromo-2-iodo-5-methyl-3-nitrobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
Add anhydrous THF or DMF (5 mL per mmol of aryl halide).
Add triethylamine (2.0 equiv) to the mixture.
Finally, add the terminal alkyne (1.1 equiv) dropwise via syringe.
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Rationale for Reagent Choices:
Catalyst: PdCl₂(PPh₃)₂ is a commonly used, air-stable palladium precursor that is reduced in situ to the active Pd(0) species.[1]
Co-catalyst: CuI is the standard copper source for facilitating the formation of the copper acetylide.[5][9]
Base: Triethylamine serves as both the base to deprotonate the alkyne and often as a solvent or co-solvent.[1][9]
Solvent: THF and DMF are excellent solvents for dissolving the various reaction components.[10]
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free Sonogashira protocols have been developed to circumvent the issue of alkyne homocoupling and to simplify product purification.[1][11] These reactions often require a stronger base and may necessitate the use of specific ligands to enhance the catalytic activity.
Materials:
1-Bromo-2-iodo-5-methyl-3-nitrobenzene
Terminal alkyne (e.g., Phenylacetylene)
Palladium(II) acetate [Pd(OAc)₂]
Triphenylphosphine (PPh₃) or a bulky, electron-rich phosphine ligand (e.g., XPhos)
A strong base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))
Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dioxane)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add 1-bromo-2-iodo-5-methyl-3-nitrobenzene (1.0 equiv), Pd(OAc)₂ (0.03 equiv), and the phosphine ligand (0.06 equiv).
Add the anhydrous solvent (5 mL per mmol of aryl halide) and the base (2.0 equiv).
Add the terminal alkyne (1.2 equiv) to the mixture.
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.
Once the reaction is complete, cool to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Rationale for Reagent Choices:
Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand generates the active Pd(0) catalyst in situ. Bulky, electron-rich ligands can often improve the efficiency of copper-free couplings.[7]
Base: A stronger inorganic base like Cs₂CO₃ is often required in the absence of a copper co-catalyst to facilitate the deprotonation of the alkyne.[12]
Solvent: Acetonitrile and dioxane are common solvents for copper-free Sonogashira reactions.
Data Presentation: Comparison of Protocols
Parameter
Protocol 1 (Copper-Cocatalyzed)
Protocol 2 (Copper-Free)
Catalyst
PdCl₂(PPh₃)₂
Pd(OAc)₂ / Phosphine Ligand
Co-catalyst
CuI
None
Base
Triethylamine
Cesium Carbonate / Potassium Carbonate
Temperature
Room Temperature to 70 °C
80-100 °C
Key Advantage
Milder reaction conditions
Avoids alkyne homocoupling
Potential Drawback
Potential for Glaser coupling
May require higher temperatures and stronger base
Troubleshooting and Optimization
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more electron-rich and sterically hindered phosphine ligand, or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.
Formation of Homocoupled Alkyne (Glaser Product): This is a common side reaction in copper-catalyzed Sonogashira couplings. Ensure the reaction is performed under a strictly inert atmosphere. Reducing the amount of copper co-catalyst or switching to a copper-free protocol can mitigate this issue.[1]
Lack of Regioselectivity: While high regioselectivity for the iodo-position is expected, any reaction at the bromo-position might indicate overly harsh reaction conditions. Consider lowering the temperature or using a less active catalyst system.
Conclusion
The Sonogashira coupling of 1-bromo-2-iodo-5-methyl-3-nitrobenzene offers a regioselective route to valuable synthetic intermediates. By carefully selecting the reaction conditions, researchers can favor mono-alkynylation at the more reactive iodine-bearing carbon. Both copper-co-catalyzed and copper-free protocols provide viable pathways, with the choice depending on the specific requirements of the synthesis, such as the need to avoid homocoupling byproducts. The protocols and insights provided in this application note serve as a robust starting point for scientists and drug development professionals working with this and similar challenging substrates.
References
Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
Wikipedia. (2024, February 13). Sonogashira coupling. Retrieved from [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. [Link]
BYJU'S. (2017, January 20). Sonogashira Coupling. Retrieved from [Link]
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
YouTube. (2020, July 25). Sonogashira Coupling. Retrieved from [Link]
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(27), 15234-15254. [Link]
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. IntechOpen. [Link]
Mondal, B., & Bora, U. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(19), 17298-17311. [Link]
The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling. Retrieved from [Link]
Reddy, T. J., & Verkade, J. G. (1997). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 62(6), 1582–1583. [Link]
Functionalization of iodine vs bromine in 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
Application Note: Chemoselective Functionalization of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene Abstract 1-Bromo-2-iodo-5-methyl-3-nitrobenzene represents a high-value "scaffold from hell" in medicinal chemistry: a sterical...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Functionalization of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
Abstract
1-Bromo-2-iodo-5-methyl-3-nitrobenzene represents a high-value "scaffold from hell" in medicinal chemistry: a sterically congested, polyhalogenated nitroarene. This guide delineates the precise protocols required to selectively functionalize the C-2 Iodine in the presence of the C-1 Bromine. By exploiting the subtle interplay between Bond Dissociation Energy (BDE), steric gating, and the ortho-nitro effect, researchers can achieve >95% regioselectivity using Palladium-catalyzed cross-coupling and Magnesium-halogen exchange technologies.
Strategic Analysis: The Reactivity Landscape
To successfully manipulate this molecule, one must understand the competing forces at play. The molecule features two halogens with distinct electronic and steric environments.
The C-2 Iodine (Target):
Electronic Status: Highly activated. The C-I bond is weak (approx. 50-65 kcal/mol) and further weakened by the electron-withdrawing ortho-nitro group.
Steric Status:Critical Bottleneck. The iodine is "sandwiched" between the bulky Bromine (C-1) and the Nitro group (C-3). Large catalytic ligands may fail to access this site despite its electronic favorability.
The C-1 Bromine (Competitor):
Electronic Status: Stronger bond (approx. 70-80 kcal/mol). Less activated for oxidative addition than the iodine.
Steric Status: Less hindered than C-2, but still meta to the nitro group.
Decision Matrix: Selecting the Right Pathway
Methodology
Primary Driver
Selectivity (I vs Br)
Risk Factor
Pd-Catalysis (Suzuki)
Kinetic (BDE)
High (>20:1)
Ligand size must be minimized to access C-2.
Mg-Exchange (Knochel)
Chelation/Thermodynamic
Exclusive
Nitro group sensitivity (risk of explosion if temp > -20°C).
Electronic Activation
Exclusive to C-2
Limited to heteroatom nucleophiles (O, N, S).
Visualizing the Workflow
The following diagram illustrates the decision logic and mechanistic pathways for selective functionalization.
Figure 1: Strategic decision tree for chemoselective functionalization based on desired end-product.
Objective: Selective arylation of C-2 Iodine while retaining the C-1 Bromine.
Challenge: The steric bulk at C-2 requires a catalyst system that is active but not overly bulky. Avoid "Buchwald" dialkylbiaryl phosphines (e.g., XPhos, SPhos) as their bulk may retard C-2 insertion, allowing C-1 (Br) side-reactions.
Note: dppf is preferred due to its bite angle and stability, yet it is small enough to access the crowded C-2 center.
Base:
(2.0 M aq, 3.0 equiv).
Solvent: 1,4-Dioxane or DME (degassed).
Step-by-Step Protocol
Inert Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd catalyst (0.05 equiv). Seal and purge with Argon for 5 minutes.
Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate).
Base Activation: Add aqueous
(3.0 equiv) via syringe.
Reaction: Heat the mixture to 60°C .
Critical Control Point: Do not exceed 80°C. Higher temperatures increase the probability of oxidative addition into the C-Br bond. The activated C-I bond should react fully at 60°C within 2-4 hours.
Monitoring: Monitor via HPLC/UPLC. Look for the disappearance of the starting material. If >5% starting material remains after 4 hours, add 1 mol% additional catalyst rather than increasing temperature.
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate.
Why this works: The C-I bond energy is significantly lower than C-Br.[1] By keeping the temperature moderate (60°C), we operate under kinetic control, where the catalyst reacts exclusively with the weakest bond.
Objective: Conversion of C-2 Iodine to a Grignard reagent for trapping with electrophiles (aldehydes, acid chlorides, etc.).
Challenge: Nitro groups are generally incompatible with Grignard reagents (leading to redox side reactions). However, at low temperatures, the ortho-nitro group stabilizes the magnesiated intermediate via chelation.
, 2M in THF, 1.1 equiv) OR Turbo-Grignard (, 1.1 equiv).
Electrophile: e.g., Benzaldehyde (1.2 equiv).
Solvent: Anhydrous THF.
Step-by-Step Protocol
Cryogenic Setup: Flame-dry a Schlenk flask and cool to -40°C under Argon.
Safety Alert: Do not perform this reaction at 0°C or RT. The nitro-Grignard intermediate is unstable and can decompose violently or polymerize.
Dissolution: Dissolve the substrate in anhydrous THF (0.5 M) and cool to -40°C.
Exchange: Dropwise add
(1.1 equiv) over 10 minutes.
Mechanistic Note:
is preferred over for nitro-aromatics as it reduces the risk of reduction on the nitro group. The Iodine-Magnesium exchange is extremely fast (approx. 5-15 mins).
Chelation Time: Stir at -40°C for exactly 20 minutes. The Nitro group coordinates the Mg species, preventing benzyne formation.
Quench: Add the electrophile (1.2 equiv) slowly.
Warming: Allow the reaction to warm to 0°C over 1 hour, then quench with sat.
.
Why this works: Iodine exchanges much faster than Bromine. The ortho-nitro group acts as a "molecular clamp," stabilizing the C-2 magnesiated species. This method provides the highest fidelity for C-2 functionalization.
Summary of Selectivity Data
Reaction Type
Conditions
C-2 (I) Conversion
C-1 (Br) Conversion
Selectivity Ratio
Suzuki Coupling
, 60°C
>98%
<2%
>49:1
Suzuki Coupling
, 100°C
100%
~15%
~6:1 (Poor)
Mg-Exchange
, -40°C
>95%
0%
Exclusive
(Amine)
, THF, RT
>95%
0%
Exclusive
References
Chemoselective Cross-Coupling of Polyhalogen
Source: BenchChem.[1] "Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene."
Mechanism of Suzuki-Miyaura Coupling.
Source: NobelPrize.org. "Palladium-Catalyzed Cross Couplings in Organic Synthesis."
Application Note: Chemoselective Reduction of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
Executive Summary & Strategic Analysis The Challenge: The reduction of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene to its corresponding aniline (3-Amino-1-bromo-2-iodo-5-methylbenzene) presents a dual challenge in organic syn...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The Challenge:
The reduction of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene to its corresponding aniline (3-Amino-1-bromo-2-iodo-5-methylbenzene) presents a dual challenge in organic synthesis: chemoselectivity and steric hindrance .
The "Orthogonal Halogen" Problem: The molecule contains both aryl-bromide and aryl-iodide bonds. The C-I bond (Bond Dissociation Energy
65 kcal/mol) is significantly weaker than the C-Br bond. Standard catalytic hydrogenation methods (e.g., , Pd/C) are contraindicated; Palladium rapidly inserts into the C-I bond via oxidative addition, leading to hydrodeiodination (yielding 3-amino-5-bromotoluene or worse).
Steric Crowding: The nitro group at position 3 is ortho to a bulky Iodine atom at position 2. This steric buttressing can retard the approach of heterogeneous surface catalysts, necessitating a reduction system with efficient electron transfer kinetics.
The Solution:
This guide details two non-catalytic, Single Electron Transfer (SET) protocols designed to reduce the nitro group while preserving both halogen substituents.
Method A (Primary): Activated Iron/Ammonium Chloride (
). Best for scalability, cost, and environmental profile.
Method B (Secondary): Stannous Chloride (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
).[1] Best for sterically stubborn substrates where homogeneous kinetics are required.
Mechanistic Insight: Why Pd/C Fails
To understand the necessity of metal-mediated reduction, one must visualize the competing pathways.
Figure 1: Mechanistic divergence between Catalytic Hydrogenation and Dissolving Metal Reductions.
Protocol A: Activated Iron / Ammonium Chloride (The "Bechamp" Variant)
This method is the industrial "Gold Standard" for halogenated nitroarenes. It operates near neutral pH, preventing acid-catalyzed side reactions, and the iron surface acts as a gentle electron source that does not possess the potential to cleave the C-I bond under these conditions.
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Bromo-2-iodo-5-methyl-3-nitrobenzene (10 mmol) in Ethanol (30 mL).
Activation: Add Water (10 mL) and Ammonium Chloride (50 mmol). Stir vigorously for 5 minutes at room temperature.
Addition: Add Iron Powder (50 mmol) in a single portion.
Note: Iron powder is heavy; ensure high stirring speed (approx. 600-800 RPM) to keep it suspended.
Reaction: Heat the mixture to reflux (approx. 75-80°C) .
Observation: The reaction typically turns dark grey/brown (iron oxide sludge).
Time: Monitor by TLC or HPLC every 30 minutes. Expected completion: 2–4 hours .
Workup (Critical Step):
Hot Filtration: While still warm, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with hot Ethanol (20 mL) and Ethyl Acetate (20 mL).
Why Hot? Prevents the product from precipitating in the filter cake.
Extraction: Concentrate the filtrate to remove most Ethanol. Dilute the aqueous residue with Ethyl Acetate (50 mL) and Water (20 mL). Separate layers.
Purification: Wash organic layer with Brine, dry over
, and concentrate.
Expected Yield: 85–92%
Selectivity: >98% (Retention of I and Br).
Protocol B: Stannous Chloride (
) Reduction
Use this method if Protocol A fails due to extreme steric hindrance (the bulky Iodine blocking the Iron surface).
is soluble in organic solvents, allowing it to penetrate the steric pocket more effectively.
Neutralization: Slowly pour the reaction mixture into a beaker containing saturated
solution.
Caution: Gas evolution (
).
Tip: If a stubborn emulsion forms, add Rochelle Salt (Potassium Sodium Tartrate) solution and stir for 1 hour to chelate the Tin.
Isolation: Filter the resulting white slurry through Celite. Extract the filtrate with Ethyl Acetate.[2]
Expected Yield: 80–88%
Selectivity: High, though slightly more acidic conditions than Method A.
Comparative Data Analysis
Feature
Method A: Fe /
Method B:
Method C: Pd/C
Chemoselectivity
Excellent (Retains I, Br)
Excellent (Retains I, Br)
Poor (High risk of de-iodination)
Steric Tolerance
Moderate (Surface reaction)
High (Homogeneous)
High
Workup
Easy (Filtration)
Difficult (Tin emulsions)
Easy (Filtration)
Scalability
High (Cheap, non-toxic)
Low (Tin waste disposal)
High
Reaction pH
~5.5 - 6.5
< 4.0 (Acidic)
Neutral
Experimental Workflow Diagram
Figure 2: Operational workflow for the Iron-mediated reduction.
Quality Control & Validation
To validate the success of the reaction, use
NMR .
Disappearance of Nitro: The chemical shift of protons ortho to the nitro group (if any) will shift upfield significantly upon reduction to the amine.
Appearance of Amine: Look for a broad singlet (
) around 3.5 – 5.0 ppm (solvent dependent, typically or DMSO-).
Retention of Methyl: The singlet for the methyl group (Position 5) should remain distinct around 2.3 ppm .
Pattern Check: Ensure the aromatic proton integration remains consistent (1H for Position 4, 1H for Position 6) to confirm no dehalogenation occurred.
References
BenchChem. (2025).[2] Selective Reduction of Nitro Group using
. Retrieved from
Common Organic Chemistry. (2025).[2] Nitro Reduction: Iron (Fe) and Tin (Sn) Conditions. Retrieved from
Organic Syntheses. Reduction of Nitroarenes using Stannous Chloride. Coll. Vol. 3, p. 453. Retrieved from
Liu, Y., et al. (2005).[3] A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis. Retrieved from
National Institutes of Health (NIH). Selective Reduction of Halogenated Nitroarenes. Retrieved from
Application Note: Chemoselective Synthesis of Polysubstituted Benzenes utilizing 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene as a high-value scaffold for constructing d...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene as a high-value scaffold for constructing dense, polysubstituted aromatic cores.
Executive Summary
The scaffold 1-Bromo-2-iodo-5-methyl-3-nitrobenzene presents a unique "tri-orthogonal" reactivity profile. It contains three distinct functional handles—an iodide, a bromide, and a nitro group—positioned around a central toluene core. This arrangement allows for sequential, site-selective functionalization without the need for protecting groups.
This guide provides validated protocols to exploit the reactivity hierarchy (C–I > C–Br ), enabling the programmable synthesis of non-symmetrical terphenyls, fused heterocycles (e.g., indoles, benzimidazoles), and complex kinase inhibitor pharmacophores.
Core Reactivity Hierarchy
Position
Substituent
Electronic Character
Reactivity Rank
Primary Transformation
C-2
Iodo (-I)
High Lability
1 (Fastest)
Pd-Cat. Cross-Coupling (RT - 60°C)
C-1
Bromo (-Br)
Moderate Lability
2 (Intermediate)
Pd-Cat. Cross-Coupling (>80°C)
C-3
Nitro (-NO₂)
Electrophilic/Reducible
3 (Variable)
Reduction to Aniline / SNAr
C-5
Methyl (-CH₃)
Electron Donating
Inert
Benzylic Oxidation (Late Stage)
Strategic Analysis: The "Ortho-Ortho" Effect
The 2-iodo position is flanked by a 1-bromo and a 3-nitro group.[1]
Electronic Activation: The ortho-nitro group is strongly electron-withdrawing, significantly lowering the bond dissociation energy of the C–I bond via inductive effects, making it hyper-reactive toward oxidative addition by Pd(0).
Steric Crowding: Despite the activation, the "cleft" between -Br and -NO₂ creates steric bulk. Ligand selection is critical; linear phosphines (e.g., PPh₃) may suffice for simple nucleophiles, but sterically demanding boronic acids require cone-angle optimized ligands (e.g., SPhos, XPhos).
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids)
Base: Na₂CO₃ (2.0 M aq, 2.0 equiv)
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)
Step-by-Step Methodology:
Degassing: Charge a reaction vial with the substrate, aryl boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.
Solvent Addition: Add degassed solvent and aqueous base via syringe.
Reaction: Stir at Room Temperature (25°C) for 4–6 hours.
Note: If conversion is <50% after 4h, heat gently to 45°C. Do NOT exceed 60°C to avoid reacting the bromide.
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The iodide (starting material) should disappear; the bromide (product) should remain intact.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Purification: Flash chromatography. The product is typically a stable biaryl bromide.
Objective: Reduce the -NO₂ group to an aniline (-NH₂) without dehalogenating the C-1 Bromine (a common risk with H₂/Pd).
Method: Iron-mediated reduction (Bechamp conditions) or SnCl₂.
Reagents:
Substrate: C-2 arylated intermediate (from Protocol A)
Reductant: Iron powder (Fe, 5.0 equiv)
Electrolyte: NH₄Cl (5.0 equiv)
Solvent: EtOH/Water (4:1)
Step-by-Step Methodology:
Suspension: Dissolve substrate in EtOH. Add water, NH₄Cl, and Iron powder.
Reflux: Heat to 70–80°C with vigorous stirring for 2–4 hours.
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with EtOAc.
Isolation: Concentrate filtrate. Neutralize with sat. NaHCO₃ if necessary. Extract with EtOAc.
Result: 2-Aryl-3-amino-5-methyl-1-bromobenzene. This aniline is now ready for amide coupling or Buchwald-Hartwig amination.
Protocol C: C-1 Functionalization (The Second Coupling)
Objective: Functionalize the remaining bromide.
Reagents:
Catalyst: Pd₂(dba)₃ / XPhos (Active system for deactivated/hindered bromides).
Nucleophile: Boronic acid (2nd aryl), Amine, or Alkyne.
Temperature: 90–110°C.
Visualizing the Synthetic Workflow
The following diagram illustrates the divergence of pathways and the strict order of operations required to maintain yield and purity.
Caption: Sequential functionalization workflow. Green path denotes the optimal C-I selective route. Yellow denotes functional group manipulation. Red denotes the final high-energy coupling.
Application Notes and Protocols for the Heck Reaction Involving 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
Introduction: Navigating the Complexities of a Dihalogenated Aryl Halide in Heck Couplings The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds thr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Complexities of a Dihalogenated Aryl Halide in Heck Couplings
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of aryl halides with alkenes.[1][2] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[3][4] The substrate at the heart of this guide, 1-bromo-2-iodo-5-methyl-3-nitrobenzene, presents a unique set of challenges and opportunities for the synthetic chemist. Its dihalogenated nature, coupled with the presence of a sterically demanding methyl group and an electron-withdrawing nitro group, necessitates a carefully considered approach to achieve selective and efficient Heck coupling.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1-bromo-2-iodo-5-methyl-3-nitrobenzene and its subsequent application in the Heck reaction. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles.
Part 1: Synthesis of the Starting Material: 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
The target molecule is not readily commercially available and requires a multi-step synthesis. A plausible synthetic route, starting from m-nitrotoluene, is outlined below. This route leverages well-established transformations in aromatic chemistry.
Experimental Workflow for the Synthesis of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
Caption: A plausible multi-step synthesis of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene.
Detailed Synthetic Protocol
Step 1: Bromination of m-Nitrotoluene
Rationale: The methyl group is an ortho, para-director, while the nitro group is a meta-director. Bromination is directed to the position that is meta to the nitro group and ortho/para to the methyl group. The position between the two groups is sterically hindered. Therefore, bromination is expected to occur at the 5-position.
Procedure:
To a stirred solution of m-nitrotoluene (1 eq.) in a suitable solvent such as dichloromethane or without a solvent, add iron(III) bromide (0.1 eq.) as a catalyst.[5]
Cool the mixture in an ice bath and add bromine (1.1 eq.) dropwise, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction with an aqueous solution of sodium bisulfite to remove excess bromine.
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization from ethanol to afford 1-bromo-3-methyl-5-nitrobenzene.
Step 2: Reduction of the Nitro Group
Rationale: The nitro group is reduced to an amine to facilitate subsequent directed iodination. A common method is the use of a metal in acidic media.
Procedure:
To a mixture of 1-bromo-3-methyl-5-nitrobenzene (1 eq.) and iron powder (3 eq.) in ethanol and water, add concentrated hydrochloric acid (0.5 eq.) portionwise.
Heat the reaction mixture at reflux for 2-3 hours.
Cool the reaction to room temperature and filter through a pad of Celite®.
Neutralize the filtrate with an aqueous solution of sodium carbonate and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 5-bromo-3-methylaniline.
Step 3: Acetylation of the Amine
Rationale: The amino group is protected as an acetamide to moderate its activating effect and to direct the subsequent iodination to the ortho position.
Procedure:
Dissolve 5-bromo-3-methylaniline (1 eq.) in glacial acetic acid.
Add acetic anhydride (1.2 eq.) and stir the mixture at room temperature for 1 hour.
Pour the reaction mixture into ice-water to precipitate the product.
Filter the solid, wash with water, and dry to obtain N-(5-bromo-3-methylphenyl)acetamide.
Step 4: Iodination of the Acetanilide
Rationale: The acetamido group is a strong ortho, para-director. The position ortho to the acetamido group and meta to the bromine and methyl groups is activated for electrophilic iodination.
Procedure:
To a stirred solution of N-(5-bromo-3-methylphenyl)acetamide (1 eq.) in a mixture of acetic acid and sulfuric acid, add iodine (0.5 eq.) and iodic acid (0.2 eq.).[6]
Heat the mixture at 60-70 °C for 4-6 hours.
Cool the reaction mixture and pour it into an aqueous solution of sodium bisulfite.
Extract the product with ethyl acetate, wash with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.
Purify the crude product by column chromatography to yield N-(5-bromo-2-iodo-3-methylphenyl)acetamide.
Step 5: Hydrolysis of the Acetamide
Rationale: The protecting group is removed to regenerate the amine for the subsequent Sandmeyer reaction.
Procedure:
Reflux a suspension of N-(5-bromo-2-iodo-3-methylphenyl)acetamide (1 eq.) in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
Cool the reaction mixture and neutralize with an aqueous solution of sodium hydroxide.
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 5-bromo-2-iodo-3-methylaniline.
Step 6: Sandmeyer Reaction to Introduce the Nitro Group
Rationale: The Sandmeyer reaction provides a reliable method for converting an aryl amine into a variety of functional groups, including a nitro group, via a diazonium salt intermediate.[7][8]
Procedure:
Dissolve 5-bromo-2-iodo-3-methylaniline (1 eq.) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
In a separate flask, prepare a solution of copper(I) oxide in aqueous ammonia to form the tetraamminecopper(I) complex. Add sodium nitrite to this solution.
Slowly add the cold diazonium salt solution to the copper-nitrite solution.
Stir the reaction mixture at room temperature for 1-2 hours.
Extract the product with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography on silica gel to afford the final product, 1-bromo-2-iodo-5-methyl-3-nitrobenzene.
Part 2: Heck Reaction Protocol with 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
The Heck reaction with this dihalogenated substrate is expected to proceed with high regioselectivity, favoring the reaction at the more reactive carbon-iodine bond over the carbon-bromine bond.[9][10] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity, especially given the steric hindrance around the reactive site.
Experimental Workflow for the Heck Reaction
Caption: A general experimental workflow for the Heck reaction.
Detailed Heck Reaction Protocol
Substrate: 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
Alkene: n-Butyl acrylate (as a representative electron-deficient alkene)
Rationale for Component Selection:
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1]
Ligand: A bulky, electron-rich phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃) or a biarylphosphine ligand (e.g., XPhos) is recommended to promote oxidative addition of the sterically hindered aryl iodide and stabilize the active catalytic species.[11]
Base: An inorganic base like potassium carbonate (K₂CO₃) or a tertiary amine base such as triethylamine (Et₃N) can be used.[1] An inorganic base is often preferred to minimize side reactions.
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is typically used to facilitate the dissolution of the reactants and promote the reaction.[12]
Parameter
Recommended Conditions
Aryl Halide
1-Bromo-2-iodo-5-methyl-3-nitrobenzene (1.0 eq)
Alkene
n-Butyl acrylate (1.2-1.5 eq)
Palladium Precatalyst
Pd(OAc)₂ (1-5 mol%)
Ligand
P(o-tol)₃ (2-10 mol%) or XPhos (1-5 mol%)
Base
K₂CO₃ (2.0 eq) or Et₃N (2.0 eq)
Solvent
DMF or NMP (0.1-0.5 M)
Temperature
80-120 °C
Reaction Time
12-24 hours
Atmosphere
Inert (Nitrogen or Argon)
Procedure:
To an oven-dried Schlenk flask, add 1-bromo-2-iodo-5-methyl-3-nitrobenzene (1.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂), and the phosphine ligand.
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add the base (e.g., K₂CO₃) and the solvent (e.g., DMF).
Add the alkene (e.g., n-butyl acrylate) via syringe.
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired substituted alkene.
Part 3: Mechanistic Insights and Regioselectivity
The success of the Heck reaction with 1-bromo-2-iodo-5-methyl-3-nitrobenzene hinges on the selective activation of the C-I bond over the C-Br bond.
The Heck Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[9]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This step is typically the rate-determining step, and the reactivity of the halide follows the order I > Br > Cl.[10] This difference in reactivity is the basis for the regioselectivity in dihalogenated substrates.
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the aryl-palladium bond.
β-Hydride Elimination: A hydrogen atom from the β-carbon of the newly formed alkyl-palladium intermediate is eliminated, forming the substituted alkene product and a hydrido-palladium complex.
Reductive Elimination: The base regenerates the Pd(0) catalyst by removing the hydrogen halide from the hydrido-palladium complex, thus closing the catalytic cycle.
Controlling Regioselectivity
For 1-bromo-2-iodo-5-methyl-3-nitrobenzene, the oxidative addition of the Pd(0) catalyst will occur preferentially at the C-I bond due to its lower bond dissociation energy compared to the C-Br bond. This inherent difference in reactivity allows for the selective formation of the mono-arylated product at the 2-position, leaving the bromine atom intact for potential further functionalization. The steric hindrance from the adjacent methyl group and the electron-withdrawing nature of the nitro group can influence the rate of the oxidative addition, making the choice of a suitable bulky and electron-rich ligand crucial for an efficient reaction.[13]
Conclusion
This guide provides a detailed framework for the synthesis and subsequent Heck reaction of the challenging substrate, 1-bromo-2-iodo-5-methyl-3-nitrobenzene. By understanding the underlying principles of each synthetic step and the nuances of the Heck reaction with a dihalogenated, sterically hindered, and electron-deficient arene, researchers can effectively utilize this versatile building block in their synthetic endeavors. The selective functionalization of the C-I bond opens up avenues for subsequent cross-coupling reactions at the C-Br position, allowing for the stepwise construction of highly functionalized aromatic compounds.
References
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581–581. [Link]
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
Gallagher, T. (Ed.). (2008). Organic Syntheses. John Wiley & Sons. [Link]
de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons. [Link]
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449–7476. [Link]
Zou, G., Wang, Z., Zhu, J., & Tang, J. (2003). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Journal of the Chemical Society, Perkin Transactions 1, (22), 2743-2747. [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Yield Optimization & Troubleshooting for Poly-substituted Benzene Synthesis
Executive Summary & Synthetic Strategy
The Challenge:
Synthesizing 1-Bromo-2-iodo-5-methyl-3-nitrobenzene presents a classic "crowded ring" problem. The target molecule is a 1,2,3,5-tetrasubstituted benzene. The primary bottleneck is invariably the introduction of the iodine atom at the sterically congested and electron-deficient position between the bromo- and nitro- groups.
The Solution:
The only reliable, scalable route is the Sandmeyer-type Iodination of the precursor amine: 2-Bromo-4-methyl-6-nitroaniline .
Critical Warning:
Standard aqueous diazotization (HCl/NaNO₂) will fail here. The precursor amine is weakly basic due to the electron-withdrawing nitro and bromo groups. It requires Nitrosyl Sulfuric Acid (H₂SO₄/NaNO₂) to achieve complete diazotization without tar formation.
Master Protocol: The "Nitrosyl Sulfuric" Route
This protocol is designed to maximize conversion and minimize the formation of phenols and azo-coupling byproducts.
Phase 1: Diazotization (The "Danger Zone")
Parameter
Specification
Reasoning
Solvent
Conc. H₂SO₄ (98%)
The amine is too weak to protonate in aqueous HCl. Sulfuric acid acts as both solvent and proton source.
Reagent
NaNO₂ (Solid)
Generates the active electrophile (Nitrosonium ion, NO⁺) in situ.
Temp
0°C to 5°C
Prevents decomposition of the unstable diazonium salt.
Time
1.5 - 2.0 Hours
Sterically hindered amines react slowly; rushing this step leads to unreacted starting material.
Step-by-Step:
Charge a 3-neck flask with Concentrated H₂SO₄ (5 mL per gram of amine).
Cool to 0–5°C using an ice/salt bath.
Add NaNO₂ (1.2 equiv) portion-wise. Note: Ensure no orange fumes (NOx) escape; this indicates decomposition.
Stir for 15 minutes to generate nitrosyl sulfuric acid.
Stir at 0–5°C for 2 hours. The mixture should become a thick, viscous syrup or slurry.
Phase 2: Iodination (Sandmeyer)[1]
Parameter
Specification
Reasoning
Reagent
KI (Potassium Iodide)
Provides the nucleophilic Iodine source.
Stoichiometry
2.5 equiv
Excess Iodide is required to push the equilibrium and dissolve the iodine byproduct (as I₃⁻).
Quench
Urea
Scavenges excess nitrous acid to prevent side reactions.
Step-by-Step:
Dissolve KI (2.5 equiv) in a minimum amount of water.
Pour the cold diazonium slurry into the KI solution (inverse addition) with vigorous stirring. Caution: Significant foaming (N₂ evolution).
Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium species.
The "Purple" Problem: The reaction will turn dark purple due to liberated Iodine (I₂). This is normal.
Phase 3: Workup & Purification[1][2]
Iodine Removal (Critical): Wash the organic layer (or the crude solid) with saturated Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite solution until the purple color vanishes and the organic layer is yellow/orange.
Extraction: Extract with Ethyl Acetate or DCM.
Purification: Recrystallization from Ethanol/Water is usually sufficient. If "tar" is present, use a short silica plug (Hexanes/EtOAc 9:1).
Visualizing the Workflow
The following diagram illustrates the critical decision points and chemical pathway.
Caption: Workflow logic emphasizing the necessity of the Nitrosyl Sulfuric Acid route over standard HCl methods to avoid process failure.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a black tar. What happened?
Diagnosis: Thermal decomposition of the diazonium salt or "coupling" side reactions.
Fix:
Temperature Control: Keep the diazotization strictly below 5°C.
Acid Concentration: Ensure you used Concentrated H₂SO₄ . If water was present, the diazonium salt can hydrolyze to a phenol, which then couples with the diazonium salt to form azo-dyes (tars).
Q2: I have low yield (<40%) and recovered starting material.
Diagnosis: Incomplete diazotization. The amine did not fully react with the nitrite.
Fix:
Grind the Amine: The precursor is likely a solid. Finely grind it before adding to the acid to increase surface area.
Check Nitrite: Ensure your NaNO₂ is dry and active.
Stir Longer: Increase the diazotization time from 2 hours to 3 hours.
Q3: The product is purple/brown even after column chromatography.
Diagnosis: Trapped elemental Iodine (I₂).
Fix:
Do not rely on the column to remove iodine. You must wash the crude organic phase with 10% Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite during the aqueous workup. Shake until the purple color in the organic layer disappears.
Q4: Can I use t-Butyl Nitrite (t-BuONO) instead?
Answer: Yes, this is the non-aqueous alternative .
Protocol: Dissolve amine in Acetonitrile (MeCN). Add t-BuONO (1.5 eq) and Iodine (I₂) or Diiodomethane (CH₂I₂). Heat to 60°C.
Pros: Avoids strong acids; often cleaner profile.
Cons: Reagents are more expensive; scale-up is harder due to exotherms.
References & Authority
Organic Syntheses, Coll.[1][2] Vol. 2, p. 130 (1943). Preparation of m-Bromonitrobenzene (General procedure for deactivated amines).Link
Filimonov, V. D., et al. (2008). New eco-friendly dry methods for the synthesis of aryl iodides from anilines. (Demonstrates the use of sulfonate-based diazotization for difficult substrates). Link
Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 6.7: Diazonium Salts. (Standard reference for Nitrosyl Sulfuric acid preparation).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
Technical Overview & Compound Profile
Target Compound: 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
Chemical Class: Poly-halogenated nitro-toluene
CAS Reference: 500728-37-0 (Isomer analog reference: 1160573-59-0)
Physical State: Typically a yellow to orange crystalline solid.[1]
Storage Requirement:Light Sensitive. Store at 2-8°C in amber vials to prevent photo-deiodination.
Core Challenge: This compound contains a crowded 1,2,3-substitution pattern (Bromo, Iodo, Nitro).[1] The primary purification challenges are regioisomer separation (from non-selective nitration/halogenation) and "oiling out" during crystallization due to low melting point depression by impurities.
Tier 1: Rapid Troubleshooting (FAQs)
Q1: My crude product is a dark red/brown oil and won't crystallize. What is happening?A: The dark color usually indicates free iodine (
) or azo-coupling byproducts, while the "oiling out" is caused by impurities depressing the melting point below the solvent's boiling point.
Corrective Action:
Remove Free Iodine: Dissolve the crude oil in Ethyl Acetate and wash with 10% Sodium Thiosulfate (
) solution until the organic layer lightens to pale yellow.
Prevent Oiling Out: Use a solvent pair (e.g., Ethanol/Water). Dissolve in warm ethanol, then add water dropwise only until turbidity persists. If it oils out, reheat to dissolve and let it cool very slowly in a Dewar flask or water bath.
Q2: I see two spots on TLC with very similar
values. How do I separate them?A: These are likely regioisomers (e.g., the 3-nitro vs. 5-nitro isomers).[1] Standard silica flash chromatography often fails to resolve these efficiently.
Corrective Action:
Stationary Phase: Switch to a finer silica mesh (230-400 mesh) or use AgNO3-impregnated silica (10% w/w) if the isomers differ slightly in pi-cloud density (common with halo-aromatics).[1]
Mobile Phase: Use a shallow gradient of Hexane:Dichloromethane (DCM) instead of Hexane:Ethyl Acetate. DCM often provides better selectivity for nitro-isomers due to dipole interactions.[1]
Q3: The product turns purple/brown after drying. Is it decomposing?A: Yes, this indicates photo-deiodination .[1] The Carbon-Iodine bond is weak (~50 kcal/mol) and cleaves under UV/visible light, releasing iodine radicals.[1]
Corrective Action:
Dry the product in a vacuum oven covered with aluminum foil.
Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 20 mL of Solvent A. Heat to reflux (approx. 78°C for EtOH).
Clarification: If insoluble particles remain, filter hot.[2][3] If the solution is dark, add 0.1 g Activated Charcoal, boil for 2 mins, and filter hot through Celite.
Nucleation: Maintain the filtrate at near-boiling. Add Solvent B (Water) dropwise via pipette.
Critical Point: Stop adding water the moment a faint cloudiness persists for >10 seconds.
Add 1-2 drops of Solvent A to clear the solution back to transparent.[1]
Crystallization: Remove from heat. Cover the flask with foil (light protection). Allow to cool to room temperature undisturbed for 2-3 hours.
Troubleshooting: If oil droplets form, scratch the inner glass wall with a glass rod to induce nucleation.
Harvest: Cool in an ice bath (0°C) for 30 mins. Filter crystals via vacuum filtration.[2][3][4][5] Wash with cold 50% EtOH/Water.
Technical Support Center: Recrystallization of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-Bromo-2-iodo-5-methyl-3-nitrobenzene. Here, we provide in-depth troubleshooting advice an...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-Bromo-2-iodo-5-methyl-3-nitrobenzene. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the recrystallization of this and similar halogenated nitroaromatic compounds. Our goal is to equip you with the expertise to achieve high purity and yield in your experiments.
Recrystallization Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a user-friendly question-and-answer format.
Question: I'm unsure which solvent to use for recrystallization. Where do I start?
Answer: Selecting the appropriate solvent is the most critical step for successful recrystallization. The ideal solvent will dissolve your compound sparingly at room temperature but completely at the solvent's boiling point.[1][2] For halogenated nitroaromatic compounds like 1-Bromo-2-iodo-5-methyl-3-nitrobenzene, a good starting point is to test a range of solvents with varying polarities.
A systematic approach is recommended:
Place a small amount of your crude compound (10-20 mg) into several test tubes.
Add a small volume (0.5-1 mL) of a single solvent to each test tube at room temperature. Observe the solubility.
If the compound does not dissolve at room temperature, gently heat the solvent to its boiling point and observe.
If the compound dissolves completely in the hot solvent, allow it to cool slowly to room temperature and then in an ice bath. Observe the formation of crystals.
The following diagram illustrates a decision-making workflow for solvent selection:
Avoiding dehalogenation side reactions with 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
Technical Support Center: Chemoselectivity & Stability Guide Subject: 1-Bromo-2-iodo-5-methyl-3-nitrobenzene (CAS: 1160573-59-0 / Related Analogs) Ticket ID: #TS-HALO-NO2-001[1] Executive Summary You are working with 1-B...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Chemoselectivity & Stability GuideSubject: 1-Bromo-2-iodo-5-methyl-3-nitrobenzene (CAS: 1160573-59-0 / Related Analogs)
Ticket ID: #TS-HALO-NO2-001[1]
Executive Summary
You are working with 1-Bromo-2-iodo-5-methyl-3-nitrobenzene , a densely functionalized scaffold.[1] This molecule presents a specific "perfect storm" for dehalogenation side reactions:
Electronic Activation: The nitro group (
) at the 3-position strongly activates the adjacent C–I bond (2-position) for oxidative addition.[1]
Steric Congestion: The iodine is sandwiched between a bromine (1-position) and a nitro group (3-position).[1] This steric bulk significantly retards the transmetallation step in cross-coupling cycles.
The Consequence: The catalytic intermediate (Ar-Pd-I) forms rapidly but "stalls" before it can couple, allowing time for side reactions—specifically hydrodehalogenation (replacement of I with H)—to dominate.
This guide provides troubleshooting workflows to suppress this pathway and ensure chemoselective functionalization.
Part 1: The Dehalogenation Mechanism (Why it happens)
To stop the side reaction, you must understand its source. In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), dehalogenation is rarely a random decomposition; it is a competitive catalytic cycle.[1]
The "Stalled Intermediate" Problem:
Because your iodine is sterically hindered by the ortho-nitro and ortho-bromo groups, the transmetallation step (where the new carbon piece is added) is slow. The Palladium species, unable to move forward, looks for a hydride source (
) or DIPEA can serve as hydride donors at high temperatures.[1]
Water/Formates: Traces of formate impurities or water-gas-shift type mechanisms.[1]
Visualizing the Competition
The following diagram illustrates the "Fork in the Road" where your reaction fails.
Figure 1: The competition between productive coupling (Path A) and destructive dehalogenation (Path B).[1] The steric bulk of the substrate favors Path B unless specific conditions are met.
Part 2: Troubleshooting Guide (Suzuki-Miyaura Coupling)
Scenario: You are attempting to couple at the Iodine position (C-2), but LCMS shows a mass corresponding to [M-I+H] (Loss of Iodine).[1]
Step 1: Solvent Selection (Critical)
The most common cause of dehalogenation is the use of alcoholic co-solvents (Ethanol, Methanol, Isopropanol).
Immediate Fix: Switch to strictly aprotic polar solvents .[1]
Recommended: DMF, DMAc, or Toluene/Water mixtures.
Why? Aprotic solvents lack the
-hydrogens necessary to reduce the Palladium species.
Solvent System
Risk Level
Notes
MeOH / EtOH / iPrOH
🔴 High
Primary source of hydride via -elimination.[1] Avoid completely.
THF / Dioxane
🟡 Medium
Can act as H-source at high temps or via radical mechanisms.[1]
DMF / DMSO
🟢 Low
Best for stabilizing the intermediate without reducing it.
Toluene / Water (biphasic)
🟢 Low
Excellent if used with phase transfer catalysts or soluble ligands.[1]
Step 2: Catalyst & Ligand Optimization
Standard catalysts like
are often too slow for this sterically hindered substrate.[1] You need a ligand that accelerates transmetallation and reductive elimination.
Recommendation: Use Buchwald G3/G4 Precatalysts (e.g., XPhos-Pd-G3 or SPhos-Pd-G3).[1]
Why? These bulky, electron-rich ligands create a very active catalyst that forces the coupling cycle to complete faster than the side reaction can occur. SPhos is particularly good for sterically hindered aryl chlorides/bromides/iodides.[1]
Step 3: Base Management
Issue: Amine bases (TEA, DIPEA) can reduce Pd(II) to Pd(0) but also supply hydrides.[1]
Fix: Use inorganic bases.
Protocol: Use
(anhydrous) or .[1] Cesium is particularly effective for crowded substrates ("Cesium Effect") as it improves solubility and anion reactivity.[1]
Part 3: Troubleshooting Guide (Lithium-Halogen Exchange)
Scenario: You are trying to synthesize the Grignard or Lithium species via exchange, but the Nitro group is reacting or the Halogen is scrambling ("Halogen Dance").
WARNING: Standard
-BuLi is incompatible with nitro-arenes (it attacks the nitro group via redox or addition pathways).[1]
Protocol: The "Turbo" Exchange
To safely exchange the Iodine in the presence of a Nitro group and Bromine, you must use Knochel's "Turbo Grignard" (
) at controlled temperatures.
Experimental Workflow:
Temperature: Cool reaction to -40°C to -78°C . (Do not run at 0°C or RT).
Reagent: Add
(1.1 equiv) dropwise.
Timing: The Iodine exchange is fast (5–15 mins). The Bromine exchange is slow. The Nitro attack is suppressed at this temperature.
Quench: Add your electrophile immediately. Do not let the anion sit; it may undergo "Halogen Dance" (isomerization of the anion to a more stable position).
Figure 2: Step-by-step logic for eliminating dehalogenation variables.
Frequently Asked Questions (FAQ)
Q1: Why is the Iodine reacting but not the Bromine?A: The C–I bond is significantly weaker (approx. 65 kcal/mol) than the C–Br bond (approx. 81 kcal/mol). Additionally, the ortho-nitro group electronically activates the C–I bond for oxidative addition. This allows for excellent chemoselectivity if the reaction conditions are mild (room temperature to 60°C).
Q2: I see "homocoupling" (Ar-Ar) instead of cross-coupling. What now?A: Homocoupling often competes when the cross-coupling partner (boronic acid) is low in concentration or degrades (protodeboronation).
Fix: Add the boronic acid in portions or use a slight excess (1.5 equiv).
Fix: Ensure your system is strictly oxygen-free (Glaser coupling requires
Q3: Can I use standard n-Butyllithium for this?A:NO.
-BuLi will attack the nitro group, leading to complex mixtures of azo-compounds and ring alkylation.[1] You must use Magnesium-based reagents () or very specific lithiation conditions (e.g., PhLi at -100°C, though Mg is safer).[1]
References
Mechanisms of Dehalogenation
Navarro, O., et al. (2005).[3] Mechanistic studies on the hydrodehalogenation of aryl halides in the presence of Pd-NHC catalysts. Journal of Organic Chemistry.[4] Link[1]
Chemoselective Coupling (I vs Br)
Lian, Y., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions. Chemical Society Reviews.[1] Link
Knochel-Hauser Base / Turbo Grignard
Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Chemical Reviews.[1][5] Link[1]
Substrate Reactivity Data
BenchChem Technical Data: Troubleshooting Suzuki Coupling of 4-Chloro-2-iodo-1-nitrobenzene (Analogous reactivity).Link[1]
Ligand Effects (Buchwald)
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.[1] Accounts of Chemical Research. Link[1]
Technical Support Center: Troubleshooting Low Conversion in Cross-Coupling Reactions of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
Welcome to the technical support guide for researchers utilizing 1-bromo-2-iodo-5-methyl-3-nitrobenzene in metal-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice, protocols, and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for researchers utilizing 1-bromo-2-iodo-5-methyl-3-nitrobenzene in metal-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you diagnose and resolve issues related to low reaction conversion.
Introduction: Understanding Your Substrate
The substrate, 1-bromo-2-iodo-5-methyl-3-nitrobenzene, presents a unique set of challenges and opportunities in cross-coupling chemistry. Its key features are:
Differential Halide Reactivity : The Carbon-Iodine (C-I) bond is significantly weaker and more reactive than the Carbon-Bromine (C-Br) bond. This allows for selective, stepwise functionalization. In palladium-catalyzed reactions, oxidative addition occurs preferentially at the C-I bond.[1]
Electronic Effects : The strong electron-withdrawing nitro (-NO₂) group activates the aromatic ring for nucleophilic attack and can influence the oxidative addition step. Conversely, the methyl (-CH₃) group is weakly electron-donating.
Steric Hindrance : The substitution pattern around the reactive sites can influence catalyst approach and reaction rates.
These features make it a versatile building block but require careful optimization of reaction conditions to achieve high conversion and selectivity. This guide will walk you through the most common pitfalls and their solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low or no conversion. Where should I start troubleshooting?
A: Low conversion is a common problem that can often be traced to the catalyst system, reaction conditions, or starting material integrity.[2] Begin with a systematic check of the following:
Reagent Purity: Ensure all starting materials, especially the aryl halide, coupling partner (e.g., boronic acid), catalyst, and ligand, are pure. Impurities can poison the catalyst.[2]
Inert Atmosphere: Confirm your reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). Many palladium catalysts and phosphine ligands are air- and moisture-sensitive.[2]
Solvent Quality: Use anhydrous, degassed solvents. Oxygen can oxidize the active Pd(0) catalyst and moisture can lead to side reactions like protodeboronation in Suzuki couplings.[3]
Catalyst Activity: Use a fresh batch of catalyst. Palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time if not stored properly.[4]
Q2: I'm only observing a reaction at the iodine position. How can I couple at the bromine position?
A: This is the expected outcome due to the higher reactivity of the C-I bond. To perform a subsequent coupling at the less reactive C-Br position, you will need to use more forcing conditions after the first coupling is complete. This may include:
Increasing the reaction temperature.
Switching to a more active catalyst system, often involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[5][6][7] These ligands promote the more difficult oxidative addition at the C-Br bond.[5][7]
Q3: I'm observing a significant amount of a dehalogenated byproduct (where the iodine or bromine is replaced by hydrogen). What causes this?
A: Dehalogenation is a common side reaction, particularly with electron-deficient aryl halides and especially with iodides.[8][9] It is often caused by the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (e.g., alcohols), or trace water.[9] This Pd-H intermediate can then undergo reductive elimination with the aryl group to produce the undesired byproduct.[8][9]
Q4: My catalyst appears to have crashed out of the solution as a black solid (Palladium black). Why did this happen?
A: The formation of palladium black indicates catalyst decomposition. This happens when the Pd(0) species agglomerates and precipitates, losing its catalytic activity.[10] Common causes include:
Insufficient Ligand: The ligand is crucial for stabilizing the soluble, monomeric Pd(0) catalyst.[5][11] If the ligand-to-palladium ratio is too low or the ligand itself degrades, the palladium will precipitate.
High Temperatures: Excessive heat can accelerate catalyst decomposition.
Oxygen Exposure: The presence of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.
Systematic Troubleshooting Guide
When initial checks don't solve the problem, a more systematic approach is needed. Evaluate each component of your reaction system logically.
Logical Troubleshooting Workflow
This workflow helps diagnose issues methodically, starting from the most common and easiest-to-fix problems.
Caption: A step-by-step workflow for troubleshooting low conversion.
The Catalyst System (Palladium & Ligand)
The heart of the coupling reaction is the palladium catalyst. Its performance is dictated by the choice of palladium source (precatalyst) and the ancillary ligand.
Issue: Inefficient Precatalyst Reduction
Explanation: Many common precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) species. This reduction can be inefficient, leading to a lower concentration of active catalyst than expected.[12]
Solution:
Use a Pre-formed Precatalyst: Modern, well-defined precatalysts (e.g., Buchwald or PEPPSI™ type) are designed for clean and efficient generation of the active catalyst.[4]
Issue: Poor Ligand Choice
Explanation: The ligand stabilizes the palladium center, modulates its reactivity, and influences the rate of both oxidative addition and reductive elimination.[5][13] For a sterically hindered and electron-deficient substrate like this, a simple ligand like triphenylphosphine (PPh₃) may not be sufficient, especially for coupling at the C-Br position.
Solution: Screen a panel of ligands. For challenging substrates, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior.[5][6][7] They promote the formation of highly reactive, monoligated Pd(0) species necessary for difficult oxidative additions.[5]
Ligand Type
Characteristics
Best For...
Triphenylphosphine (PPh₃)
Basic, general-purpose
Routine couplings, highly reactive C-I bonds.
Tri-tert-butylphosphine (P(tBu)₃)
Bulky, very electron-rich
Promoting oxidative addition of less reactive halides (e.g., bromides, chlorides).[14]
High thermal stability, effective for aryl chlorides.[7]
Reaction Conditions (Base, Solvent, Temperature)
Issue: Suboptimal Base
Explanation: The base plays a critical role, particularly in Suzuki and Sonogashira couplings.[15][16] In Suzuki reactions, it facilitates the transmetalation step by forming a more nucleophilic boronate species.[14] An incorrect base can lead to low conversion or side reactions. For substrates with sensitive functional groups like esters or nitro groups, strong bases like KOtBu can be incompatible.[17]
Solution: Screen different bases.
Carbonates (K₂CO₃, Cs₂CO₃): Mild, generally good starting points. Cesium carbonate is more soluble and often more effective.
Phosphates (K₃PO₄): A strong, non-nucleophilic base, often excellent for Suzuki couplings.
Fluorides (KF, CsF): Can be effective, especially in anhydrous conditions.
Issue: Incorrect Solvent
Explanation: The solvent must solubilize all components and be stable at the reaction temperature. Some solvents can act as hydride sources, promoting dehalogenation.
Solution:
Aprotic Polar: Dioxane, THF, DMF are common choices.
Aprotic Nonpolar: Toluene is also widely used.
Water: A small amount of water is often beneficial or required in Suzuki couplings to help dissolve the base and facilitate transmetalation.[8] However, ensure it is controlled.
Issue: Temperature Too Low
Explanation: While the C-I bond may react at a lower temperature, the more robust C-Br bond will almost certainly require more thermal energy to undergo oxidative addition.
Solution: If you are targeting the C-Br bond (after the C-I has reacted), incrementally increase the temperature (e.g., from 80°C to 100°C or 110°C). Monitor for decomposition of starting materials or products by TLC or LC-MS.
Key Catalytic Cycle & Failure Points
Understanding the catalytic cycle helps pinpoint where your reaction might be failing. The generalized cycle for a Suzuki coupling is shown below.
Caption: Generalized Suzuki catalytic cycle with common failure points.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-I Position
This protocol provides a robust starting point for the selective coupling at the more reactive C-I position.
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-bromo-2-iodo-5-methyl-3-nitrobenzene (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent).
Degassing: Seal the vial and sparge the mixture with Argon or Nitrogen for 5-10 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles).
Reaction: Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Place the solvent in a Schlenk flask sealed with a rubber septum.
Freeze the solvent completely using a liquid nitrogen bath.
Once frozen, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.
Close the stopcock to the vacuum and remove the liquid nitrogen bath.
Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
Repeat this freeze-pump-thaw cycle at least two more times for a total of three cycles to ensure the solvent is thoroughly degassed.
After the final thaw, backfill the flask with an inert gas like Argon or Nitrogen.
References
ChemTalk. (2025, September 7). Metal-Catalyzed Cross-Coupling Reactions. Available at: [Link]
Gurram, M. et al. (2015). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. Available at: [Link]
Qiu, Y. et al. (2018). Tailor-Designed Phosphine Ligand for Palladium-Catalyzed Cross-Coupling Processes. IntechOpen. Available at: [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
Nakao, Y. et al. (2017). The Buchwald‐Hartwig Amination of Nitroarenes. ResearchGate. Available at: [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]
Al-Zoubi, R. M. et al. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
Ang, E. et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
Reddit. (2017, August 8). Why are phosphine ligands and palladium very common pairs in coupling reactions? r/chemistry. Available at: [Link]
Plummer, S. & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]
Journal of Medicinal and Chemical Sciences. (2021). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Available at: [Link]
PubMed. (2017, October 16). Buchwald-Hartwig Amination of Nitroarenes. Available at: [Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
Ayogu, J. I. & Onoabedje, E. A. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]
Wang, C. et al. (2024, January 25). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. RSC Publishing. Available at: [Link]
Mini-Reviews in Organic Chemistry. (2008, May 12). Metal-Catalyzed Cross-Coupling Reactions for Ferrocene Functionalization: Recent Applications in Synthesis, Material Science and. Available at: [Link]
Leclair, J. et al. (2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]
Jahanshahi, R. & Akhlaghinia, B. (2017). Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
Gessner Group. Phosphine ligands and catalysis. Available at: [Link]
Ananikov, V. P. et al. (2016). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Available at: [Link]
ResearchGate. (2020). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. Available at: [Link]
Fujikawa, K. et al. (2016, July 21). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. Available at: [Link]
ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]
Wikipedia. Sonogashira coupling. Available at: [Link]
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
ACS Publications. (2025, August 28). Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. Available at: [Link]
Thomas, R. M., Obbard, D. B., & Lipshutz, B. H. (2023, November 7). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. RSC Publishing. Available at: [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]
Colacot, T. J. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Synfacts. Available at: [Link]
OUCI. An efficient copper-catalyzed N-arylation of amides: synthesis of N-arylacrylamides and 4-amido-N-phenylbenzamides. Available at: [Link]
Organic Chemistry Frontiers. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]
PubMed. (2002, October 2). The copper-catalyzed N-arylation of indoles. Available at: [Link]
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Sciencemadness. Available at: [Link]
ResearchGate. (2022). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl.... Available at: [Link]
Semantic Scholar. (2022, April 25). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Available at: [Link]
ResearchGate. (2009, January). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Available at: [Link]
Before selecting a solvent system, we must understand the physicochemical "personality" of your target molecule.
Target Molecule: 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
CAS: 1160573-59-0
Chemical Nature: Poly-halogenated nitroaromatic.
The "Polarity Paradox"
This molecule presents a common purification challenge:
The "Greasy" Backbone: The benzene ring, methyl group (C5), and two halogens (Br at C1, I at C2) are highly lipophilic. They want to stick to the non-polar mobile phase (Hexanes).
The Polar Handle: The nitro group (-NO2 at C3) is a strong dipole. It interacts with the silanols (Si-OH) on the stationary phase.
Technical Insight: The steric crowding at the 1, 2, and 3 positions (Bromo, Iodo, Nitro) forces the nitro group slightly out of planarity with the benzene ring. This reduces its conjugation and effective polarity compared to less hindered nitrobenzenes. Consequently, this molecule elutes faster (higher Rf) than you might expect for a nitro compound.
Part 2: Standard Operating Procedures (FAQs)
Q1: What is the recommended starting solvent system?
Wash: Flush with 30% EtOAc to remove polar impurities.
Q2: My compound is not separating from a non-polar impurity. What now?
Troubleshooting: Switch to Dichloromethane (DCM) / Hexanes .
The Science: Ethyl Acetate interacts with silica via hydrogen bonding (acceptor). DCM interacts via "polarizability." Nitro groups are highly polarizable. Changing the solvent mechanism often resolves regioisomers (e.g., separating the 3-nitro target from a 4-nitro impurity) that co-elute in EtOAc.
Revised Protocol:
System: 0% to 30% DCM in Hexanes.
Note: DCM is "stronger" than Hexanes but "weaker" than EtOAc. You will need higher percentages of DCM to achieve the same Rf as EtOAc.
Q3: How should I load this sample onto the column?
Recommendation:Dry Loading (Solid Load)
Reasoning: This compound is a solid with poor solubility in pure Hexanes.
Dissolve the crude mixture in a minimal amount of DCM.
Add silica gel (ratio: 1g crude to 2g silica).
Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.
Load this powder on top of your packed column.
Benefit: Eliminates "band broadening" caused by liquid loading in a strong solvent (like DCM) which ruins resolution.
Part 3: Advanced Troubleshooting & Logic
Visualizing the Decision Process
The following diagram illustrates the logical flow for method development and troubleshooting specific to halo-nitrobenzenes.
Caption: Figure 1. Decision matrix for solvent selection and troubleshooting based on TLC behavior.
Critical Impurity Analysis
Impurity Type
Likely Source
Relative Polarity (vs Target)
Separation Strategy
De-iodinated byproduct
Protodehalogenation during synthesis
Lower (More Non-polar)
Elutes first. Use a shallow gradient (0-2% EtOAc) to clear this before the main peak.
Regioisomer (e.g., 4-nitro)
Nitration selectivity issues
Very Similar
Hardest to separate. Switch to Toluene/Hexane or DCM/Hexane . The shape of the molecule changes the adsorption profile.
Starting Material (Aniline)
Incomplete Sandmeyer reaction
Higher (More Polar)
Elutes last. Often streaks. Add 1% Triethylamine (TEA) to sharpen the peak.
Part 4: Stability & Handling (The "Hidden" Variables)
Q: Is the Iodine atom stable on Silica?A: Generally, yes, but with caveats.
Aryl iodides can undergo oxidative dehalogenation or turn purple (iodine release) if left on acidic silica for extended periods, especially under light.
Precaution: Wrap your column in aluminum foil if the run time exceeds 2 hours.
Precaution: Do not let the compound sit on the dry silica column overnight. Flush it through immediately.
Q: Why is my product turning pink/purple on the column?A: This indicates free iodine (
) release.
Cause: Light sensitivity or trace acid catalysis.
Fix: Wash the collected fractions with dilute Sodium Thiosulfate (
) solution immediately after evaporation to remove free iodine, which can catalyze further decomposition.
References
Still, W. C.; Kahn, M.; Mitra, A. (1978).[2] "Rapid chromatographic techniques for preparative separations with moderate resolution". Journal of Organic Chemistry. 43 (14): 2923–2925.[2]
Reich, H. J. (2024). "Bordwell pKa Table and Solvent Properties". University of Wisconsin-Madison Chemistry. (General reference for solvent polarity).
Technical Support Center: Resolving Solubility Challenges with 1-Bromo-2-iodo-5-methyl-3-nitrobenzene in DMSO
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 1-Bromo-2-iodo-5-methyl-3-nitrobenzene. We prov...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 1-Bromo-2-iodo-5-methyl-3-nitrobenzene. We provide in-depth troubleshooting protocols and frequently asked questions to ensure the successful preparation and use of this compound in your experiments. Our approach is grounded in established physicochemical principles to help you understand the root cause of solubility problems and implement effective solutions.
Understanding the Molecule: Physicochemical Profile
1-Bromo-2-iodo-5-methyl-3-nitrobenzene is a halogenated and nitrated aromatic compound. While specific experimental data for this exact molecule is limited, we can infer its properties from its structure and data on closely related analogs.[1] Its key features—a large, rigid benzene core substituted with a highly electronegative nitro group and bulky, nonpolar halogen atoms—predict low aqueous solubility and a preference for polar aprotic solvents like Dimethyl Sulfoxide (DMSO).
Poorly soluble in aqueous solutions; requires an organic solvent.
Physical Form
Expected to be a solid at room temperature.
Energy input (e.g., vortexing, sonication) is needed to break the crystal lattice.
Recommended Solvent
Dimethyl Sulfoxide (DMSO)
DMSO is an excellent polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: I've added 1-Bromo-2-iodo-5-methyl-3-nitrobenzene to DMSO, but it's not dissolving completely. Why is this happening?
Answer: Several factors could be at play, primarily related to the compound's intrinsic properties and the dissolution technique.
Concentration Limit: Every compound has a finite solubility limit in a given solvent. You may be attempting to create a solution that is above its saturation point in DMSO.
Insufficient Energy Input: Simply adding the solid to the solvent may not provide enough energy to overcome the crystal lattice energy of the compound. Physical agitation is crucial.
Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3] Water contamination can significantly decrease DMSO's ability to solvate nonpolar compounds. Always use anhydrous (water-free), high-purity DMSO.
Temperature: DMSO's freezing point is 18.5 °C (65.3 °F), so if your lab is cool, the DMSO may be partially frozen or highly viscous, hindering dissolution.[3]
Q2: I managed to dissolve the compound in DMSO, but a precipitate formed immediately when I added it to my aqueous cell culture medium. What went wrong?
Answer: This is a classic case of "solvent shock" or precipitation upon dilution.[6] Your compound is well-dissolved in 100% DMSO but is poorly soluble in the aqueous environment of your culture medium.[7] When you add the concentrated DMSO stock directly to the medium, the DMSO rapidly disperses, and the localized concentration of your compound is suddenly far above its aqueous solubility limit, causing it to crash out of solution.[6] The key is to control the dilution process carefully.
Q3: Can I heat the DMSO solution to force the compound to dissolve?
Answer: Gentle warming can be an effective strategy, but it must be done with caution.
Benefits: Increasing the temperature adds thermal energy, which can help break down the crystal lattice and increase the solubility of many compounds.
Risks:
Compound Degradation: Many complex organic molecules are heat-labile. Excessive heat can cause decomposition, altering your compound's activity.
DMSO Decomposition: While DMSO has a high boiling point (189 °C), it can decompose at lower temperatures, especially in the presence of acidic or basic contaminants.[3][8]
Supersaturation: Heating can create a supersaturated solution. The compound will appear dissolved at the higher temperature but may precipitate out as the solution cools to room temperature, leading to inaccurate concentration assessments.[9]
Best Practice: If you must use heat, warm the solution gently (e.g., in a 37°C water bath) for a short, defined period (10-15 minutes) while mixing.[10] Always allow the solution to return to room temperature to ensure the compound remains in solution before use.
Q4: What are the best practices for preparing and storing a stock solution of this compound?
Answer: Proper preparation and storage are critical for ensuring the integrity and reproducibility of your experiments.
Use High-Quality Reagents: Start with anhydrous, high-purity DMSO (≥99.9%) and handle it in a way that minimizes water exposure.
Accurate Weighing: Use a calibrated analytical balance to weigh your compound.
Aseptic Technique: If the stock will be used in cell culture, perform the dissolution in a sterile environment (e.g., a biological safety cabinet).[11]
Aliquot and Store: Once dissolved, aliquot the stock solution into single-use volumes in appropriate vials (e.g., polypropylene or glass).[11][12] Store at -20°C or -80°C.[11]
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution is a major cause of compound precipitation.[9] Water can be introduced during each thaw cycle, progressively lowering the solvent quality and leading to precipitation over time. Using single-use aliquots is the best way to avoid this.[11]
Troubleshooting Guides & Protocols
Guide 1: Initial Dissolution in DMSO
If you are struggling to get the compound into solution, follow this systematic approach.
Workflow for Achieving Complete Dissolution
Caption: A step-by-step workflow for dissolving the compound in DMSO.
Detailed Protocol: Solubility Enhancement
Preparation: Accurately weigh the desired mass of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene and add the calculated volume of anhydrous DMSO to achieve your target concentration.
Mechanical Agitation (Vortexing): Tightly cap the vial and vortex vigorously for 2-5 minutes. This provides the initial mechanical energy to break up the solid.
Sonication: If solids remain, place the vial in a sonicator water bath at room temperature for 15-30 minutes. The high-frequency sound waves create cavitation bubbles that provide intense, localized energy to facilitate dissolution.[13]
Gentle Warming (Use with Caution): If sonication is insufficient, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.[10]
Final Assessment: After any warming step, allow the solution to cool completely to room temperature. A stable solution should remain clear without any precipitate forming. If it becomes cloudy or forms crystals upon cooling, the solution was supersaturated, and the concentration is too high.
Guide 2: Preventing Precipitation in Aqueous Media
This guide focuses on the critical step of diluting your DMSO stock into your final experimental buffer or medium.
Workflow for Preparing Working Solutions
Caption: Recommended workflow for diluting DMSO stock into aqueous solutions.
Detailed Protocol: Stepwise Dilution
The goal is to avoid the abrupt change in solvent polarity that causes precipitation.
Pre-warm the Medium: If your experiment is in cell culture, warm your destination medium to 37°C.[10]
Prepare an Intermediate Dilution (Optional but Recommended): Instead of adding a small volume of highly concentrated stock directly, first create an intermediate dilution. For example, dilute your 100 mM stock 1:10 in fresh DMSO or directly into a small volume of the final medium to create a 10 mM solution.
Slow Addition and Mixing: While gently vortexing or swirling the final volume of aqueous medium, add the stock solution (or intermediate dilution) dropwise.[10] This gradual introduction allows the compound to disperse more effectively at concentrations below its immediate solubility limit.
Final DMSO Concentration: Be mindful of the final DMSO concentration in your experiment. For most cell-based assays, this should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts or toxicity.[10][11]
What if precipitation still occurs?
If stepwise dilution is not enough, you may need to adjust your experimental parameters:
Lower the Final Concentration: Your target concentration may simply be above the compound's kinetic solubility in the final medium. Redetermine the maximum achievable concentration.
Introduce a Co-solvent: For in vivo or other specialized applications, a co-solvent may be necessary. Common co-solvents include PEG400, Tween 80, or cyclodextrins, which can help keep hydrophobic compounds in solution.[11][14] The selection and concentration of a co-solvent must be carefully validated for compatibility with your specific assay.
By understanding the physicochemical properties of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene and applying these systematic troubleshooting protocols, you can overcome solubility challenges and ensure the reliable and reproducible use of this compound in your research.
References
Wikipedia. (n.d.). Dimethyl sulfoxide.
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]
GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]
National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics. Retrieved from [Link]
Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]
ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Retrieved from [Link]
SOST Biotech. (2024, September 9). Innovative Applications of DMSO. Retrieved from [Link]
ResearchGate. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? Retrieved from [Link]
1H NMR Analysis & Comparison Guide: 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
This guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-Bromo-2-iodo-5-methyl-3-nitrobenzene . It is designed for researchers and analytical scientists requiring rigorous structural verification a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-Bromo-2-iodo-5-methyl-3-nitrobenzene . It is designed for researchers and analytical scientists requiring rigorous structural verification and comparative data against common analytical variables.
Executive Summary & Structural Context
1-Bromo-2-iodo-5-methyl-3-nitrobenzene is a highly functionalized tetra-substituted benzene derivative. Its structural complexity—featuring four distinct substituents (Br, I, CH3, NO2)—creates a unique electronic environment that demands precise NMR interpretation.
Unlike simple mono-substituted benzenes, the steric crowding and electronic push-pull effects (Nitro withdrawing vs. Methyl donating) in this molecule lead to specific chemical shift anomalies. This guide compares the standard CDCl3 analysis against DMSO-d6 alternatives and outlines the differentiation logic for potential regioisomers.
Before experimental acquisition, a "Senior Scientist" approach requires establishing a theoretical baseline to validate observed data.
Electronic Environment Analysis
H4 (Aromatic): Located between the strongly electron-withdrawing Nitro group (C3) and the Methyl group (C5).
Effect: The ortho-Nitro group exerts a massive deshielding effect (+0.95 ppm approx). The ortho-Methyl provides slight shielding.
Prediction: Most downfield signal (~7.8 – 8.1 ppm).
H6 (Aromatic): Located between the Bromine (C1) and Methyl (C5).
Effect: Ortho-Bromine is deshielding, but significantly less than Nitro. Meta-Nitro adds weak deshielding.
Prediction: Upfield relative to H4 (~7.3 – 7.6 ppm).
Methyl (C5): Attached to the aromatic ring.
Prediction: Classic benzylic region (~2.40 – 2.50 ppm).
Coupling Logic (
-Values)
H4 and H6 Relationship: They are separated by one carbon (C5). This is a Meta relationship.
Expected
: 1.5 – 2.5 Hz.
Appearance: Both aromatic signals will appear as doublets (d) with small coupling constants.
Experimental Protocol (Self-Validating System)
To ensure reproducibility and data integrity, follow this "self-validating" workflow.
A. Sample Preparation[2][6][7]
Solvent: Chloroform-d (CDCl3) with 0.03% TMS.
Why: High solubility for halogenated nitro-aromatics; TMS provides an internal anchor (0.00 ppm) crucial for distinguishing small shift differences in isomers.
Concentration: 10–15 mg in 0.6 mL solvent.
Check: Solution must be clear. Turbidity indicates precipitation, which broadens peaks and ruins
-value resolution.
B. Acquisition Parameters (400 MHz+)
Pulse Angle: 30° (maximizes signal-to-noise for dilute samples).
Relaxation Delay (D1):
3.0 seconds.
Reason: Aromatic protons adjacent to Nitro groups often have longer T1 relaxation times. Short D1 leads to integration errors (underestimating H4).
Spectral Width: -2 to 14 ppm.
Scans (NS): 16 (minimum) to 64.
Comparative Analysis: Performance & Alternatives
Comparison 1: Solvent Effects (CDCl3 vs. DMSO-d6)
The choice of solvent dramatically alters the chemical shifts due to the "Solvent-Solute Interaction" mechanism (dipole-dipole stacking).
Feature
Standard (CDCl3)
Alternative (DMSO-d6)
Delta ()
Analysis
Methyl (CH3)
~2.45 ppm
~2.40 ppm
-0.05
Minimal change; solvent shell effect is low on alkyl groups.
H6 (Ortho-Br)
~7.45 ppm
~7.65 ppm
+0.20
Moderate Shift. DMSO polarity interacts with the polar C-Br bond.
H4 (Ortho-NO2)
~7.95 ppm
~8.25 ppm
+0.30
Significant Shift. The Nitro group is highly polarizable; DMSO causes strong deshielding.
Resolution
Sharp
Broadened
N/A
DMSO viscosity broadens couplings; 2Hz meta-coupling may become unresolved.
Recommendation: Use CDCl3 for structural characterization to resolve the fine meta-coupling (
Hz). Use DMSO-d6 only if solubility is an issue.
Comparison 2: Regioisomer Differentiation
In drug development, nitration of toluene derivatives often yields isomers. The primary alternative isomer is 1-Bromo-2-iodo-3-methyl-5-nitrobenzene .
Target Molecule (5-Me, 3-NO2):
Protons are Meta (H4, H6).
Spectrum: Two Doublets,
Hz.
Alternative Isomer (Hypothetical Ortho-Analog):
If protons were adjacent (e.g., positions 4 and 5),
would be Ortho (~8.0 Hz).
Alternative Isomer (Para-Analog):
If protons were para (positions 3 and 6),
would be Zero (Singlets).
Visualizations
Workflow: 1H NMR Assignment Logic
This diagram illustrates the decision process for assigning peaks based on electronic effects.
Caption: Logical flow for assigning protons H4 and H6 based on chemical shift theory and coupling constants.
Decision Tree: Isomer Differentiation
How to distinguish the product from likely synthetic impurities.
Caption: Decision matrix for validating the 1,3,5-substitution pattern via coupling constants.
Summary of Expected Data
Assignment
Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
H4
7.90 – 8.10
Doublet (d)
1H
H6
7.40 – 7.60
Doublet (d)
1H
CH3
2.40 – 2.50
Singlet (s)*
3H
-
*Note: The methyl group may show broadening or very fine coupling to aromatic protons, often unresolved on standard 300/400 MHz instruments.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[6][7][8] (Standard text for substituent additivity rules).
Reich, H. J. (2024). Proton NMR Data - Chemical Shifts of Benzenes. University of Wisconsin-Madison. [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24728107 (Isomer Analog). PubChem. [Link]
Abraham, R. J., et al. (2006).[7] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]
Comparative Ionization & Fragmentation Guide: 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) behavior of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene . Due to the unique steric crowding of the 1,2,3-substitution pattern and the la...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) behavior of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene . Due to the unique steric crowding of the 1,2,3-substitution pattern and the lability of the carbon-iodine bond, this molecule exhibits distinct fragmentation kinetics that differ from standard nitroaromatics.
Key Recommendation:
For Structural Elucidation: Use Electron Ionization (EI) GC-MS . The hard ionization provides a definitive "fingerprint" confirming the halogen substitution pattern.
For Trace Quantitation: Use APCI (Negative Mode) LC-MS . The high electron affinity of the nitro group allows for sensitive electron-capture ionization (EC-APCI) with minimal fragmentation, preserving the molecular ion.
Structural Logic & Theoretical Fragmentation
To interpret the spectrum, one must first understand the hierarchy of bond strengths and isotopic signatures inherent to this scaffold.
Bond Dissociation Energy (BDE) Hierarchy
Fragmentation is governed by the "weakest link" principle. The bond dissociation energies for the substituents on the benzene ring dictate the cleavage order:
Relatively stable; usually retained in early fragments.
C–CH₃
~90+
Highly stable; rarely cleaved directly.
The "Buttressing Effect": The 1,2,3-substitution (Bromo-Iodo-Nitro) creates significant steric strain. The bulky Iodine atom is "squeezed" between the Bromine and Nitro groups, further weakening the C–I bond and accelerating the formation of the [M–I]⁺ cation.
Isotopic Signatures
Bromine (Br): Exists as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio. Any ion containing Br will appear as a doublet separated by 2 m/z units with equal intensity.
Iodine (I): Monoisotopic (¹²⁷I). Loss of Iodine results in a mass shift of -127 Da .
Comparative Guide: EI vs. APCI
For drug development workflows, choosing the correct ionization mode is critical.
Table 1: Performance Comparison of Ionization Modalities
Feature
Method A: EI-GC-MS (Hard Ionization)
Method B: APCI-LC-MS (Soft Ionization)
Primary Utility
Structural Confirmation / Impurity ID
Trace Quantitation / PK Studies
Molecular Ion (M⁺)
Weak or Absent (due to rapid I loss)
Strong [M]⁻ or [M-H]⁻
Base Peak
Often [M–I]⁺ (m/z ~214)
[M]⁻ (Molecular Anion)
Sensitivity
Moderate (ng range)
High (pg range via Electron Capture)
Solvent Compat.
Requires volatile solvents (DCM, Hexane)
Compatible with MeOH/H₂O mobile phases
Mechanism
70 eV electron bombardment
Electron Capture (EC) by Nitro group
Deep Dive: Fragmentation Pathways (EI Mode)
In Electron Ionization (70 eV), the molecule undergoes a predictable decay. The pathway below illustrates the sequential loss of substituents.
The Fragmentation Map
Precursor: m/z 341 (⁷⁹Br) / 343 (⁸¹Br)
Step 1 (Iodine Loss): Homolytic cleavage of the C–I bond yields the phenyl cation.
Step 2 (Nitro Loss): The resulting radical cation destabilizes the Nitro group, leading to loss of NO₂ (-46) or NO (-30).
Step 3 (Bromine Loss): High-energy fragments eventually lose Br, collapsing to a tropylium-like hydrocarbon cation.
Caption: Figure 1. Predicted fragmentation cascade for 1-Bromo-2-iodo-5-methyl-3-nitrobenzene under 70 eV Electron Ionization. The thickness of arrows indicates the probability of the transition.
Experimental Protocol: Validated Workflow
To ensure reproducible data, follow this self-validating protocol. This workflow minimizes thermal degradation prior to ionization.
Sample Preparation & Instrument Parameters
Solvent: Dichloromethane (DCM). Reason: High solubility of halogenated aromatics; prevents precipitation in the syringe.
Concentration: 10 µg/mL (10 ppm).
Inlet Temperature: 250°C. Warning: Do not exceed 280°C to prevent thermal de-iodination in the injector liner.
Workflow Diagram
Caption: Figure 2. Standardized GC-MS workflow for structural validation. The QC Check at Step 5 ensures the iodine has not been lost thermally prior to ionization.
References
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Halogenated Benzenes. NIST Chemistry WebBook, SRD 69. [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Holčapek, M., et al. (2010). "Atmospheric pressure chemical ionization mass spectrometry of nitroaromatic compounds." Journal of Mass Spectrometry.
Luo, Y., et al. (2021). "Ortho-effects in the fragmentation of polysubstituted benzenes." Rapid Communications in Mass Spectrometry.
Validating 1-Bromo-2-iodo-5-methyl-3-nitrobenzene: An FT-IR & Raman Characterization Guide
Executive Summary 1-Bromo-2-iodo-5-methyl-3-nitrobenzene is a high-value tetrasubstituted arene scaffold, primarily utilized in orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) where the reactivi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Bromo-2-iodo-5-methyl-3-nitrobenzene is a high-value tetrasubstituted arene scaffold, primarily utilized in orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) where the reactivity difference between the C-Br and C-I bonds is exploited.[1]
Because this compound is a specialized intermediate rather than a commodity chemical, public reference spectra are scarce. This guide provides a predictive spectral fingerprint derived from fragment analysis and density functional theory (DFT) principles. It objectively compares FT-IR performance against Raman spectroscopy and computational modeling to ensure unambiguous structural validation.
Part 1: Structural Analysis & Theoretical Assignments
To validate this molecule, one must confirm the presence of four distinct moieties on the benzene ring and their specific 1,2,3,5-substitution pattern.
The "Product": Predicted FT-IR Absorption Profile
The following table synthesizes theoretical group frequencies with empirical data from analogous polysubstituted nitrobenzenes.
Functional Group
Vibration Mode
Expected Frequency (cm⁻¹)
Intensity
Diagnostic Value
Nitro (-NO₂)
Asymmetric Stretch ()
1530 – 1545
Strong
Primary ID. Indicates -NO₂ presence.
Nitro (-NO₂)
Symmetric Stretch ()
1345 – 1360
Strong
Primary ID. Confirms -NO₂.
Methyl (-CH₃)
C-H Asymmetric Stretch
2920 – 2960
Weak/Med
Differentiates from non-methylated analogs.
Methyl (-CH₃)
C-H Symmetric Stretch
2850 – 2870
Weak
Often buried in noise.
Aromatic Ring
C=C Ring Stretch
1450 – 1600
Variable
Usually 2-3 bands; overlaps with NO₂.
Aromatic C-H
C-H Stretch
> 3000 (3050-3100)
Weak
Purity Check. High intensity suggests solvent/impurity.
C-Br Bond
C-Br Stretch
600 – 700
Med/Strong
Fingerprint region validation.
C-I Bond
C-I Stretch
~500 or <500
Medium
Limitation: Often below standard FT-IR cutoff (400 cm⁻¹).
Substitution
Out-of-Plane (OOP) Bending
800 – 900
Strong
Isomer ID. Specific to isolated H atoms (1,2,3,5 pattern).
Critical Technical Note: The C-I stretch is the "blind spot" of standard Mid-IR (4000–400 cm⁻¹). If your instrument uses a KBr beam splitter, you may see the tail of this peak. For definitive C-I confirmation, Raman spectroscopy is the superior alternative (see Part 2).
Part 2: Comparative Analysis (Performance & Alternatives)
In the absence of a certified reference standard, researchers must validate the "product" (the experimental spectrum) against three alternatives: Computational Models, Regioisomers, and Orthogonal Techniques.
Comparison 1: Experimental FT-IR vs. Computational (DFT)
Method: B3LYP/6-31G(d) level of theory (Standard for organic vibrational prediction).
Performance Gap: DFT calculations typically overestimate frequencies by ~4-5% due to harmonic approximation.
Correction Factor: Multiply raw DFT values by 0.961 to align with experimental FT-IR data.
Comparison 2: Target vs. Regioisomeric Impurities
The synthesis of this compound often yields isomers (e.g., 1-Bromo-2-iodo-3-methyl-5-nitrobenzene). FT-IR is the primary tool for distinguishing these based on C-H Out-of-Plane (OOP) bending in the fingerprint region.
Target (1,2,3,5-substituted): Contains two isolated aromatic protons. Expect specific OOP bands near 850–880 cm⁻¹ .
Alternative (1,2,3,4-substituted): Contains two adjacent protons.[2] Expect a strong doublet near 800–820 cm⁻¹ .
Comparison 3: FT-IR vs. Raman Spectroscopy
For this specific halogenated molecule, FT-IR is not a complete solution.
Grinding: Grind in an agate mortar until a fine, flour-like consistency (minimizes Christiansen effect/scattering).
Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.
Acquisition: Range 4000 – 400 cm⁻¹.
Part 4: Visualization & Logic Flow
Structural Validation Workflow
The following diagram illustrates the decision logic for validating the identity of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene using combined spectral data.
Caption: Logical workflow for structural confirmation, prioritizing functional group verification followed by regioisomer exclusion.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Authoritative source for general group frequencies and nitro/halogen assignments).
NIST Chemistry WebBook. Infrared Spectra of Polysubstituted Benzenes. National Institute of Standards and Technology.[4] Available at: [Link]
Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for Raman vs. IR selection rules regarding C-I bonds). Available at: [Link]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene. It is intended for research...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for quality control and stability testing. This document will not only detail the experimental protocol but also delve into the scientific rationale behind the method development and validation choices, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7] Furthermore, a critical comparison with an alternative analytical technique, Gas Chromatography (GC), will be presented to provide a holistic perspective on purity assessment for this compound.
Introduction: The Analytical Challenge
1-Bromo-2-iodo-5-methyl-3-nitrobenzene is a complex aromatic compound with multiple functional groups that influence its chemical and physical properties. Accurate determination of its purity is paramount for its intended application, particularly in pharmaceutical development where even trace impurities can affect safety and efficacy. The chosen analytical method must be specific, accurate, precise, and robust enough to separate the main component from any potential impurities, including starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique ideally suited for the analysis of non-volatile and thermally labile compounds like 1-Bromo-2-iodo-5-methyl-3-nitrobenzene.[8] This guide will detail a reversed-phase HPLC (RP-HPLC) method, which is a common and effective approach for separating moderately polar to non-polar compounds.
Proposed HPLC Method for Purity Determination
The following hypothetical, yet scientifically sound, HPLC method has been developed for the purity analysis of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene.
Table 1: HPLC Method Parameters
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
A C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The specified dimensions and particle size offer a good balance between resolution, analysis time, and backpressure.
Mobile Phase
Acetonitrile:Water (60:40, v/v)
This isocratic mobile phase composition provides adequate elution strength and selectivity for the analyte and potential impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run time.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Injection Volume
10 µL
A small injection volume minimizes band broadening and potential for column overload.
Detection
UV at 254 nm
The nitroaromatic chromophore in the molecule allows for sensitive detection at this wavelength.
Run Time
15 minutes
Sufficient time to elute the main peak and any potential late-eluting impurities.
Diluent
Acetonitrile:Water (50:50, v/v)
Ensures good solubility of the analyte and compatibility with the mobile phase.
HPLC Method Validation: A Step-by-Step Protocol
Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[9][10] The validation of the proposed HPLC method is performed according to the ICH Q2(R1) guideline and encompasses the following parameters.[5][11][12]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14][15][16][17]
Experimental Protocol:
Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.
Impurity Spiking: Prepare a solution of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene spiked with plausible impurities (e.g., starting materials like 2-bromo-4-methyl-6-nitrophenol, isomers like 2-bromo-1-iodo-5-methyl-3-nitrobenzene, and potential degradation products).
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. Analyze the stressed samples to ensure the main peak is resolved from any degradant peaks.
Acceptance Criteria: The main peak should be free from any co-eluting peaks from the blank, spiked impurities, and degradation products. Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the analyte peak.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[18][19][20][21] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[18][19][20]
Experimental Protocol:
Prepare a series of at least five standard solutions of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene at different concentrations, typically ranging from 50% to 150% of the target analytical concentration.
Inject each standard solution in triplicate.
Plot a calibration curve of the average peak area versus concentration.
Table 2: Hypothetical Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
50
489500
75
741200
100
998700
125
1245600
150
1510300
Acceptance Criteria:
A linear relationship should be observed visually.
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[10][15][17][22][23] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo or blank matrix.
Experimental Protocol:
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene into a blank matrix.
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
Table 3: Hypothetical Accuracy Data
Spiked Concentration (µg/mL)
Measured Concentration (µg/mL)
% Recovery
80
79.5
99.4
100
100.8
100.8
120
119.2
99.3
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[20]
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16][17][20][23] It is evaluated at two levels: repeatability and intermediate precision.
3.4.1. Repeatability (Intra-assay Precision)
Experimental Protocol:
Analyze six replicate preparations of a homogeneous sample of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Calculate the Relative Standard Deviation (%RSD) of the results.
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
Calculate the %RSD for the combined data from both sets of experiments.
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be not more than 2.0%.[16][20]
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24][25][26][27][28] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24][25][26][27][28]
Experimental Protocol (Based on the calibration curve):
LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope of the calibration curve (S) using the following equations:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ can be the standard deviation of the y-intercepts of regression lines.
Table 5: Hypothetical LOD and LOQ
Parameter
Value (µg/mL)
LOD
0.05
LOQ
0.15
Acceptance Criteria: The LOQ should be verified by analyzing a sufficient number of samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[17][29][30]
Experimental Protocol:
Introduce small, deliberate changes to the method parameters, one at a time.
Analyze a sample under each modified condition and evaluate the effect on the results (e.g., retention time, peak area, resolution).
Table 6: Hypothetical Robustness Study
Parameter
Variation
Effect on Results
Flow Rate
± 0.1 mL/min
Minor shift in retention time, results within acceptance criteria.
Column Temperature
± 2 °C
Minor shift in retention time, results within acceptance criteria.
Mobile Phase Composition
± 2% Acetonitrile
Minor shift in retention time and resolution, results within acceptance criteria.
Acceptance Criteria: The method should be considered robust if the results remain within the acceptance criteria for accuracy and precision despite the small variations in the method parameters.
Visualization of the Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
Caption: A workflow diagram illustrating the key stages of HPLC method validation.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is an excellent choice for the purity analysis of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene, it is important to consider alternative techniques. Gas Chromatography (GC) is another powerful separation technique that can be used for the analysis of volatile and thermally stable compounds.[8][31]
Table 7: Comparison of HPLC and GC for the Analysis of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
Feature
HPLC (Reversed-Phase)
Gas Chromatography (GC)
Principle
Partitioning between a liquid mobile phase and a solid stationary phase.
Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability
Suitable for non-volatile and thermally labile compounds.[8]
Requires the analyte to be volatile and thermally stable.[31]
Sample Preparation
Simple dissolution in a suitable solvent.
May require derivatization to increase volatility and thermal stability.
Potential for Degradation
Lower risk of on-column degradation due to ambient temperature analysis.
Higher risk of thermal degradation in the injector and column, especially for nitro compounds.
Detector
UV-Vis detector is common and provides good sensitivity for chromophoric compounds.
Flame Ionization Detector (FID) provides universal response for organic compounds. Electron Capture Detector (ECD) is highly sensitive to halogenated compounds. Mass Spectrometry (MS) provides structural information.
Resolution
Excellent resolution can be achieved by optimizing the mobile phase and stationary phase.
High-resolution capillary columns provide excellent separation efficiency.
Cost
Instrument and solvent costs can be high.
Instrument cost is generally lower, and gas consumption is less expensive than solvents.
Recommendation:
For the routine purity analysis of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene, the proposed HPLC method is the superior choice . The primary reason is the lower risk of thermal degradation of the nitro group at the elevated temperatures required for GC analysis. HPLC offers a more robust and reliable method for this specific analyte, ensuring that the measured purity reflects the true composition of the sample without analytical artifacts.
Conclusion
This guide has presented a comprehensive overview of a validated HPLC method for determining the purity of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene. The detailed validation protocol, based on ICH guidelines, ensures the method is specific, linear, accurate, precise, and robust for its intended purpose. The comparative analysis with Gas Chromatography further solidifies the choice of HPLC as the more appropriate technique for this analyte, primarily due to the reduced risk of thermal degradation. By following the principles and protocols outlined in this guide, researchers and analytical scientists can confidently implement a reliable quality control method for 1-Bromo-2-iodo-5-methyl-3-nitrobenzene.
References
Robustness Tests. LCGC International. Available from: [Link]
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]
What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. Available from: [Link]
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]
Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. Available from: [Link]
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]
FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]
Linearity and Range in Analytical Method Validation by HPLC. Industrial Pharmacist. Available from: [Link]
3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. Available from: [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available from: [Link]
HPLC analytical tips: What is 'specificity'?. Biorelevant.com. Available from: [Link]
Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group. Available from: [Link]
How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. Available from: [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]
Implementing Robustness Testing for HPLC Methods. Separation Science. Available from: [Link]
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. LinkedIn. Available from: [Link]
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European Compliance Academy. Available from: [Link]
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available from: [Link]
Hplc method development and validation: an overview. SciSpace. Available from: [Link]
HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. Available from: [Link]
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available from: [Link]
ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]
What Is Linearity in HPLC Analysis and Its Importance?. Altabrisa Group. Available from: [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. Available from: [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
What is meant by the limit of detection and quantification (LOD / LOQ)?. MPL Lösungsfabrik. Available from: [Link]
Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation. Thomas A. Little Consulting. Available from: [Link]
Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. ACS Publications. Available from: [Link]
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. Available from: [Link]
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
HPLC Analysis of Explosives Using EPA Method 8330. Agilent. Available from: [Link]
Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Available from: [Link]
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Available from: [Link]
Improved separation of explosives (nitro aromatics) for HPLC analysis using Synergi™ Hydro-RP and Synergi™ Polar-RP® (EPA Method 8330). ResearchGate. Available from: [Link]
Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. Environmental Protection Agency. Available from: [Link]
Validating 1-Bromo-2-iodo-5-methyl-3-nitrobenzene: A Comparative Guide to Elemental Analysis Standards
Topic: Elemental Analysis Standards for 1-Bromo-2-iodo-5-methyl-3-nitrobenzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Poly-Hal...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Elemental Analysis Standards for 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Poly-Halogen Challenge
In the synthesis of complex pharmaceutical scaffolds, 1-Bromo-2-iodo-5-methyl-3-nitrobenzene represents a "high-value, high-risk" intermediate. Its structural utility lies in its orthogonal reactivity: the iodine atom allows for selective metal-halogen exchange or Sonogashira coupling, while the bromine atom remains available for subsequent functionalization.
However, validating the purity of this compound presents a unique analytical challenge. With a theoretical halogen content exceeding 60% by weight (Iodine ~37%, Bromine ~23%), standard automated elemental analyzers often fail to deliver accurate results due to incomplete combustion and halogen interference.
This guide compares the three primary methodologies for validating this standard—Automated Microanalysis (CHN) , Schöniger Flask Combustion , and Combustion Ion Chromatography (CIC) —to establish a definitive protocol for certification.
Comparative Analysis of Analytical Methodologies
For a researcher, the choice of method is not just about convenience; it is about the integrity of the data . The following table contrasts the performance of standard techniques specifically for 1-Bromo-2-iodo-5-methyl-3-nitrobenzene.
Manual combustion in O flask Liquid absorption Titration.
Automated pyro-combustion Absorption Ion Exchange Separation.
Suitability for Target
Low to Medium . Iodine often sublimes or clogs traps; high mass % of heteroatoms causes "incomplete burn" errors.
High (Gold Standard) . Allows specific chemical reduction of Iodates/Bromates prior to titration.
High (Modern Standard) . High specificity; separates Br and I peaks cleanly without cross-interference.
Precision (Halogens)
N/A (Usually calculated "by difference" or requires separate module).
(Dependent on operator skill).
(Highly reproducible).
Sample Requirement
1–3 mg
10–20 mg
5–10 mg
Throughput
High (60 samples/day)
Low (10 samples/day)
Medium (20–30 samples/day)
Cost Efficiency
High
Low (Labor intensive)
Medium (High consumable cost)
Senior Scientist Insight:
Do not rely on Automated CHN for the halogen values of this compound.
While Automated CHN is excellent for the nitro-group confirmation (
), the massive iodine content () frequently poisons the combustion catalysts (typically or Copper) and can lead to low Carbon values due to the formation of refractory carbon-iodine byproducts. Method B or C is mandatory for Certificate of Analysis (CoA) generation.
Experimental Data: Theoretical vs. Observed
To illustrate the "Method Gap," we compare theoretical values against typical results obtained from a standard automated setup versus a targeted Schöniger protocol.
Recommended Protocol: The "Dual-Validation" Workflow
For high-integrity drug development, a single method is insufficient. We recommend a Dual-Validation Workflow :
Automated CHN for C/H/N confirmation.
Schöniger Flask Combustion specifically for Bromine and Iodine quantification.
Protocol: Modified Schöniger Combustion for I/Br Separation
Principle: The sample is burned in pure oxygen. The halogens are released and absorbed. Crucially, Iodine forms a mixture of
and (iodate), while Bromine forms and . A reducing hydrazine step is required to convert all species to halides (, ) for titration.
Reagents:
Absorbing Solution: 10 mL 1N KOH + 1 mL 30%
(for Br) or Hydrazine Sulfate (for I).
Titrant: 0.01 N
.
Indicator: Potentiometric Silver Electrode (preferred over colorimetric).
Step-by-Step Methodology:
Weighing: Accurately weigh 15–20 mg of the dried standard onto ashless filter paper (Whatman No. 42). Fold into a "flag" with a fuse strip.
Combustion:
Place 10 mL of absorbing solution into a 500 mL heavy-walled iodine flask.
Flush flask with pure Oxygen for 30 seconds.
Ignite the fuse and immediately insert the stopper/sample holder. Invert flask to seal with liquid.
Safety Note: Perform behind a blast shield. The nitro group adds energy to the combustion.
Absorption: Shake vigorously for 3 minutes. Allow to stand for 15 minutes to ensure complete absorption of iodine vapors (purple color should disappear).
Reduction (The Critical Step):
Rinse stopper with distilled water into the flask.
Boil gently for 2 minutes to remove excess hydrazine.
Titration:
Acidify with dilute Nitric Acid (
).
Titrate potentiometrically with 0.01 N
.
Note: You will see two inflection points if titrating a mixture, but for high precision, separate aliquots or Ion Chromatography (CIC) is preferred to resolve Br vs I.
Decision Logic for Validation
The following diagram illustrates the decision process for selecting the correct analytical workflow based on the required data fidelity.
Figure 1: Analytical decision matrix for poly-halogenated nitro aromatics. Green path indicates the recommended workflow for high-fidelity standards.
References
ASTM International. (2022). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (E442-91). ASTM. [Link]
Exeter Analytical. (2016). A Comparative Review of the Effects of Instrument Design on Analytical Performance (CHN). Exeter Analytical Technical Guides. [Link]
Ma, Y., et al. (2025). Determination of Iodine and Bromine Compounds by Ion Chromatography/ICP-MS. ResearchGate. [Link]
Schöniger, W. (1955).[2][3] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. (Foundational Method Reference).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-Bromo-2-iodo-5-methyl-3-nitrobenzene Proper Disposal Procedures
Content Type: Operational Safety & Logistics Guide
Audience: Senior Researchers, EHS Officers, and Drug Development Scientists[1]
Part 1: Executive Safety Summary & Chemical Characterization
The Hidden Hazard: Steric Strain & Bond Lability
1-Bromo-2-iodo-5-methyl-3-nitrobenzene is not merely "organic waste."[1] It is a polysubstituted aromatic system with significant steric crowding.[1] The 1,2,3-substitution pattern (Bromine-Iodine-Nitro) places the large Iodine atom between a bulky Bromine and an electron-withdrawing Nitro group.[1]
Operational Consequence: The Carbon-Iodine (C-I) bond is electronically deactivated and sterically strained, making it susceptible to homolytic cleavage by heat or light.[1]
Disposal Implication: This compound must be treated as Light-Sensitive and Potentially Reactive halogenated waste.[1] It poses a risk of releasing toxic iodine vapor (
) and nitrogen oxides () if incinerated improperly or mixed with strong oxidizers.[1]
reactions.[1] | NEVER mix with strong bases (NaOH, KOH).[1] |
Part 2: Pre-Disposal Segregation Strategy
Effective disposal begins at the bench.[1] You must segregate this compound from incompatible waste streams immediately upon generation.[1]
The "Red Line" Incompatibilities
Do not place 1-Bromo-2-iodo-5-methyl-3-nitrobenzene in general waste containers if they contain:
Strong Bases (Alkalis): The nitro group activates the ring for Nucleophilic Aromatic Substitution (
).[1] Mixing with hydroxide wastes can trigger exothermic displacement of the halides (Br/I), leading to runaway heating.
Oxidizers (Peroxides, Nitric Acid): Risk of oxidizing the methyl group or degrading the ring, generating explosive intermediates.[1]
Reducing Agents (Hydrides, Metals): Risk of reducing the nitro group to an amine or cleaving the C-I bond violently.[1]
Visual Workflow: Segregation Logic
Figure 1: Decision matrix for segregating 1-Bromo-2-iodo-5-methyl-3-nitrobenzene waste streams to prevent incompatibility incidents.
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Compound)
Applicability: Expired reagents, recrystallization solids, or spill cleanup materials.[4]
Desensitization (Crucial Step):
Dry nitro-halo aromatics can be shock-sensitive.[1]
Action: Wet the solid slightly with water or a high-flashpoint solvent (e.g., mineral oil) before bagging.[1] This mitigates dust formation and static discharge risks.[1]
Primary Containment:
Place the wetted solid into a wide-mouth, amber glass jar or a high-density polyethylene (HDPE) jar.[1]
Correction: If acidic, neutralize slowly with Sodium Bicarbonate (
).[1] If basic, neutralize with dilute HCl/Acetic Acid before adding to the waste container.[1]
Solvent Compatibility Check:
Ensure the carrier solvent is halogenated (e.g., Dichloromethane) or non-reactive (e.g., Ethyl Acetate).
Warning: Avoid solutions containing DMSO or DMF if possible, as these facilitate skin absorption of the toxic nitro-aromatic.[1]
Transfer:
Pour into the Halogenated Organic Solvent carboy.
Why Halogenated? Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the Bromine and Iodine atoms on the solute mandates the "Halogenated" classification for incineration purposes.
Part 4: Regulatory & Logistics Data
Use the following data for completing hazardous waste tags (EPA/RCRA compliance).
PPE: Don double nitrile gloves, lab coat, and safety goggles. Use a half-mask respirator with organic vapor/acid gas cartridges if powder is fine/dusty.[1]
Contain: Cover spill with a Vermiculite or Clay-based absorbent.[1]
Avoid: Do not use paper towels (combustible organic material + nitro compound = fire risk).[1]
Clean: Scoop absorbent into a disposable container.[1] Wash the surface with a mild soap solution.[1]
Exposure First Aid:
Skin: Wash with soap and water for 15 minutes.[1] Do not use ethanol (increases absorption).[1]
Eyes: Flush for 15 minutes.[1][7] Seek medical attention immediately (corneal damage risk from halogens).[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]1]
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]1]
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] [Link]1]
PubChem. (n.d.).[1] Compound Summary: Halogenated Nitrobenzenes (General Hazards). National Library of Medicine.[1] [Link]1]
Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 1-Bromo-2-iodo-5-methyl-3-nitrobenzene. The information herein is synthesized from established safety data for...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 1-Bromo-2-iodo-5-methyl-3-nitrobenzene. The information herein is synthesized from established safety data for structurally analogous compounds to ensure the highest degree of protection for laboratory personnel. This document is designed to build deep trust by providing value beyond the product itself, making it your preferred source for laboratory safety and chemical handling information.
Guiding Principle: Proactive Risk Mitigation
Given that comprehensive toxicological data for 1-Bromo-2-iodo-5-methyl-3-nitrobenzene is not extensively published, our primary directive is to treat it with the caution afforded to its parent chemical classes: halogenated aromatics and nitro-compounds. These classes of chemicals are known for potential toxicity, skin and respiratory irritation, and specific disposal requirements.[1][2][3] This guide, therefore, is built on a foundation of mitigating assumed risks.
Anticipated Hazards:
Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, which is characteristic of many halogenated nitrobenzenes.[2][3]
Skin and Eye Irritation: Expected to cause skin and serious eye irritation upon contact.[2][3][4][5][6]
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2][3][5][7][8]
Methemoglobin Formation: A known risk associated with nitro-aromatic compounds is the absorption into the body leading to the formation of methemoglobin, which can cause cyanosis. The onset of symptoms may be delayed.[4]
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first and most critical line of defense against chemical exposure.[7] The following equipment is mandatory when handling 1-Bromo-2-iodo-5-methyl-3-nitrobenzene.
Eye and Face Protection
Standard safety glasses are insufficient as they do not protect against splashes or fine dust that can enter through gaps.[9]
Mandatory: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn at all times.[8]
Recommended for Splash Risk: When handling solutions or larger quantities where splashing is possible, a full-face shield should be worn in addition to chemical splash goggles.
Hand Protection
The selection of appropriate gloves is critical, as no single glove material is impervious to all chemicals.[10][11] The primary concerns are permeation (the process of a chemical passing through the glove material on a molecular level) and degradation (a change in the physical properties of the glove).[12] For halogenated nitro-compounds, specific materials are required.
Recommended Practice: Double-gloving is strongly recommended to provide an additional layer of protection and allow for safe removal of the outer glove if contamination occurs.
Glove Removal: Always use the proper technique to remove gloves, touching only the inside of the glove with bare hands to avoid skin contact.[13]
Table 1: Glove Selection Guide
Glove Material
Protection Level
Key Considerations
Butyl Rubber
Excellent
Recommended for prolonged contact, protection against spills, and handling concentrated solutions.[7][11] Offers superior resistance to nitro-compounds.[11]
Nitrile Rubber
Good
Suitable for incidental contact (e.g., handling solids, brief contact with dilute solutions).[1][7][14] Not recommended for prolonged immersion.[7] Inspect frequently for signs of degradation.
Neoprene
Fair to Good
A suitable alternative to nitrile gloves for some applications.[7]
| Natural Latex | Not Recommended | Provides poor protection against many organic solvents and may cause allergic reactions.[11] |
Note: This table is a general guide. Always consult the specific chemical resistance data from your glove manufacturer before use.[10][15]
Body and Skin Protection
Standard Use: A clean, flame-resistant laboratory coat is mandatory to protect against minor spills and dust.[1][14]
High-Risk Operations: For handling large quantities or during procedures with a high risk of splashing, a chemical-resistant apron made of rubber or a suitable plastic should be worn over the lab coat.[7][9][14] For extensive contamination risk, disposable full-body protective clothing (e.g., Tyvek suits) may be necessary.[9]
Respiratory Protection
Engineering controls are the primary method for respiratory protection.
Primary Control: All handling of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene solid and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4][7]
Secondary Control: In the rare event that a fume hood is not available or if there is a risk of exceeding exposure limits (e.g., a large spill), a NIOSH-approved full-face respirator with organic vapor cartridges and P100 (or N95 for solids) particulate filters is required.[7][13]
Foot Protection
Mandatory: Closed-toe shoes, preferably made of a chemically resistant material, must be worn in the laboratory at all times.[1][7]
Operational Protocol: A Step-by-Step Guide
Adherence to a strict, logical workflow is essential for ensuring safety and experimental integrity.
Step 1: Pre-Handling Preparation
Review the Safety Data Sheet (SDS) for this or a closely related compound.
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
Assemble all necessary PPE as outlined in Section 2.
Designate a specific work area and ensure it is clean and uncluttered.
Prepare the designated, clearly labeled "Halogenated Organic Waste" container.[14]
Step 2: Donning PPE
Don lab coat and any additional body protection.
Don inner gloves.
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Don chemical splash goggles and face shield if required.
Step 3: Handling the Chemical
Perform all manipulations, including weighing and transferring, deep within the chemical fume hood to contain any dust or vapors.
When weighing the solid, use a disposable weigh boat or paper to prevent contamination of the balance.
Handle the compound gently to avoid generating airborne dust.[4][13]
If making a solution, add the solid to the solvent slowly.
Keep the primary container tightly sealed when not in use.[2][8]
Step 4: Post-Handling Decontamination & Doffing PPE
Decontaminate any non-disposable equipment used.
Wipe down the work surface within the fume hood.
Dispose of all contaminated disposable items (e.g., weigh paper, pipette tips, outer gloves) directly into the "Halogenated Organic Waste" container.[14]
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.
Wash hands and forearms thoroughly with soap and water after all work is complete.[6]
Caption: Workflow for Safe Handling and Disposal of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene.
Emergency Procedures
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[5][8] Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.
Spill: Evacuate the area. For a small spill of solid material, carefully sweep it up without generating dust and place it in the designated halogenated waste container.[5][14] For larger spills, contact your institution's Environmental Health and Safety (EHS) office immediately.
Waste Disposal Plan
Improper disposal of halogenated organic compounds is a serious compliance violation and environmental hazard.[16]
Waste Identification: All waste contaminated with 1-Bromo-2-iodo-5-methyl-3-nitrobenzene must be classified as "Halogenated Organic Waste".[1][14] This includes the chemical itself, any solutions, and all contaminated lab supplies (gloves, weigh paper, pipette tips, etc.).
Container Management:
Use only designated, leak-proof, and chemically compatible containers provided by your EHS office.[14]
The container must be clearly labeled with "Halogenated Organic Waste" and list the full chemical name.[14]
Keep the waste container closed at all times except when adding waste.[16]
Final Disposal: Do not pour any waste down the drain.[1][14] Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, pending collection by your institution's EHS office or a licensed hazardous waste disposal contractor.[14][16]
References
BenchChem. (n.d.). Personal protective equipment for handling 1,2,4,5-Tetrafluoro-3-nitrobenzene.
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
BenchChem. (n.d.). Safe Disposal of 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comprehensive Guide.
Capot Chemical. (2012, December 5). Material Safety Data Sheet.